Solubility profile of 4-bromo-L-phenylalanine methyl ester in organic solvents
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-bromo-L-phenylalanine methyl ester . [1] Executive Summary 4-bromo-L-phenylalanine methyl est...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-bromo-L-phenylalanine methyl ester .
[1]
Executive Summary
4-bromo-L-phenylalanine methyl ester is a critical chiral intermediate used extensively in the synthesis of non-canonical peptides and pharmaceutical scaffolds.[1] Its value lies in the 4-bromo functionality , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and the methyl ester , which protects the C-terminus during peptide synthesis.[1]
Understanding the solubility profile of this compound is complex because it exists in two distinct forms with opposing solubility behaviors:
The Hydrochloride Salt (HCl): The stable, commercial storage form.[1][2]
The Free Base: The reactive species generated in situ or isolated for specific organic transformations.[1][2]
This guide provides a comprehensive analysis of solvent compatibility for both forms, enabling researchers to optimize reaction conditions, purification protocols, and formulation strategies.[1][2]
Physicochemical Characterization
Before addressing solvent interactions, we must establish the fundamental properties that drive solubility.[1][2] The introduction of the bromine atom significantly increases lipophilicity compared to the parent phenylalanine.[1][2]
Determines pH required to switch between water-soluble (protonated) and organic-soluble (neutral) forms.[1]
Solubility Profile & Solvent Compatibility[1][2]
The solubility of 4-bromo-L-phenylalanine methyl ester is state-dependent . A common error in process development is attempting to dissolve the HCl salt in non-polar organic solvents (like Toluene or Hexane), resulting in heterogeneous mixtures that fail to react.[1][2]
Qualitative Solubility Matrix
The following table categorizes solvents based on their ability to dissolve the compound at ambient temperature (25°C).
In the absence of empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) to predict compatibility.[1][2]
Dispersion Forces (
): The bromine atom increases , making the free base more compatible with aromatic solvents (Toluene) than non-halogenated amino acids.[1][2]
Polarity (
): The ester group contributes moderate polarity.[1][2]
Hydrogen Bonding (
): The primary amine (free base) acts as both donor and acceptor.[1][2]
Implication: To solubilize the HCl salt in organic media (e.g., for a reaction that cannot tolerate water), use a Polar Aprotic solvent (DMF, DMSO) or a Binary Mixture (e.g., 9:1 DCM:Methanol).[1][2]
Quantification (Optional): If HPLC is available, filter the saturated supernatant through a 0.22 µm PTFE filter and quantify against a standard curve.
Protocol B: The "Solubility Switch" (Salt Neutralization)
Critical for extracting the compound from aqueous synthesis buffers into organic solvents for purification.[1][2]
One of the most useful properties of this compound is the ability to toggle its solubility via pH adjustment.[1][2]
Workflow Diagram (Graphviz):
Caption: pH-dependent solubility switch workflow. Converting the hydrophilic HCl salt to the lipophilic free base allows extraction into DCM or Ethyl Acetate.[1][2]
Reasoning: High solubility of the HCl salt allows for direct use.[1][2] The base (e.g., DIPEA) added during coupling generates the free base in situ without precipitation.[1][2]
Alternative: DCM (requires free base form or addition of DMF as co-solvent).[1][2]
For Suzuki-Miyaura Coupling (Reaction at Br- position)[1]
Preferred Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.[1][2]
Reasoning: These reactions often require elevated temperatures (80-100°C).[1][2]
If using Toluene , you must use the Free Base or a Phase Transfer Catalyst (e.g., TBAB), as the HCl salt is insoluble in Toluene.[1][2]
If using Dioxane/Water , the HCl salt dissolves in the aqueous component.[1][2]
Decision Tree (Graphviz):
Caption: Solvent selection logic based on the intended chemical transformation.
Methyl 4-Bromo-L-Phenylalaninate Executive Summary H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a specialized non-canonical amino acid derivative serving as a critical scaffold in medicinal chemistry and peptide...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-Bromo-L-Phenylalaninate
Executive Summary
H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a specialized non-canonical amino acid derivative serving as a critical scaffold in medicinal chemistry and peptide therapeutics. Distinguished by a para-bromo substitution on the phenyl ring, this compound functions as a dual-purpose reagent: it acts as a protected monomer for solid-phase peptide synthesis (SPPS) and as a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details its molecular architecture, physicochemical properties, synthesis protocols, and strategic applications in late-stage functionalization of bioactive peptides.
Part 1: Molecular Identity & Physicochemical Properties[1]
The precise characterization of H-Phe(4-Br)-OMe is essential for stoichiometry calculations in synthesis and mass spectrometry validation. The compound is most commonly supplied and stored as its hydrochloride salt to prevent autopolymerization (diketopiperazine formation) and hydrolysis.
Often referenced via the salt or parent acid (24250-84-8).
Molecular Formula
C₁₀H₁₃BrClNO₂
HCl Salt
Formula Weight
294.57 g/mol
HCl Salt (Average)
Free Base MW
258.11 g/mol
C₁₀H₁₂BrNO₂
Monoisotopic Mass
257.0051 Da
Based on ⁷⁹Br isotope (Free Base)
Physical State
White to off-white powder
Hygroscopic; store at -20°C [1, 2].
Solubility
DMSO, Methanol, DMF
Sparingly soluble in non-polar solvents (Hexanes).
pKa (Predicted)
~7.2 (Amine), ~14 (Amide)
Esterification lowers C-term pKa relevance.
Structural Analysis
The molecule retains the chiral backbone of L-phenylalanine, ensuring stereochemical compatibility with biological systems.
N-Terminus (Free Amine): Available for acylation or peptide coupling. In the HCl salt form, this exists as an ammonium cation (
).
C-Terminus (Methyl Ester): Protects the carboxylic acid, preventing side reactions during N-terminal modification and increasing lipophilicity for cell-permeability studies.
4-Bromo Phenyl Group: The steric bulk of bromine is relatively low (similar to a methyl group), but its electronic properties (electron-withdrawing via induction) and reactivity (aryl halide) make it a "functional handle" for diversifying chemical space [3].
Part 2: Synthesis & Stability[2]
Synthesis Logic
The synthesis of H-Phe(4-Br)-OMe typically proceeds via Fischer Esterification of the parent amino acid, 4-bromo-L-phenylalaninate. Thionyl chloride (
) is the preferred reagent over gaseous HCl because it generates anhydrous HCl in situ and scavenges water, driving the equilibrium toward the ester.
Experimental Protocol: Synthesis of H-Phe(4-Br)-OMe · HCl
Note: This protocol is a standard derivation for amino acid methyl esters adapted for halogenated analogs.
concentration relative to amino acid) to in a round-bottom flask under atmosphere.
Activation: Dropwise add thionyl chloride (
) over 20 minutes. Caution: Exothermic reaction releasing and gas.
Addition: Add solid 4-Bromo-L-phenylalanine in one portion.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 90:8:2) until the starting material () disappears and the ester () dominates.
Workup: Concentrate the solution in vacuo to remove solvent and excess reagents.
Crystallization: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.[6]
Stability & Storage[10]
Hygroscopicity: The HCl salt is hygroscopic.[7] Moisture uptake can lead to hydrolysis of the methyl ester back to the free acid.
Diketopiperazine Formation: The free base form of amino acid esters is unstable in solution over time, as two molecules can condense to form a cyclic diketopiperazine. Always store as the HCl salt [4].
Part 3: Applications in Drug Discovery[1][2][11][12]
H-Phe(4-Br)-OMe is a "privileged structure" in drug design due to its ability to participate in Late-Stage Functionalization (LSF) .
The "Bromine Handle" Strategy
The aryl bromide serves as a pre-installed activation site. Unlike standard phenylalanine, which is chemically inert under mild conditions, the 4-Br analog allows researchers to construct a peptide library and then diversify the side chain using transition-metal catalysis.
Suzuki-Miyaura Cross-Coupling
This is the primary application. The bromine atom is replaced by diverse aryl or alkyl groups, creating "biaryl" side chains that mimic larger hydrophobic pockets found in protein-protein interaction (PPI) interfaces [5].
Figure 1: Workflow for transforming H-Phe(4-Br)-OMe into biaryl analogs via Suzuki-Miyaura coupling.
Peptidomimetics & SAR Studies
Hydrophobicity Tuning: The bromine atom increases
relative to hydrogen, enhancing membrane permeability.
Halogen Bonding: The bromine can act as a halogen bond donor (electrophilic
-hole) to carbonyl oxygens in the target receptor, a specific interaction not possible with standard Phe [6].
Part 4: Experimental Protocols
Protocol A: Standard Peptide Coupling (Solution Phase)
Objective: Couple H-Phe(4-Br)-OMe to an N-protected amino acid (e.g., Boc-Ala-OH).
Dissolution: Dissolve Boc-Ala-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq) and stir for 5 minutes to activate the carboxylate.
Free Basing: In a separate vial, dissolve H-Phe(4-Br)-OMe · HCl (1.0 eq) in DMF with DIPEA (1.0 eq). Crucial: This neutralizes the HCl salt, liberating the nucleophilic amine.
Coupling: Mix the two solutions. Stir at room temperature for 2–4 hours.
Monitoring: Check via HPLC/MS. Expected Mass = MW(Boc-Ala) + MW(Phe-Br-OMe) - H₂O.
Wash: Extensive washing with DMF/Sodium Diethyldithiocarbamate (to remove Pd traces).
Part 5: Safety & Handling (SDS Summary)
Hazard Class
H-Code
Statement
Precaution
Acute Toxicity
H302
Harmful if swallowed.
Do not eat/drink in lab.
Skin Irritation
H315
Causes skin irritation.
Wear nitrile gloves.
Eye Irritation
H319
Causes serious eye irritation.
Wear safety goggles.
STOT-SE
H335
May cause respiratory irritation.
Use in fume hood.
Disposal: Halogenated organic waste. Do not mix with general organic solvents if your facility segregates halogenated waste for incineration efficiency.
References
Sigma-Aldrich. H-Phe(4-Br)-OMe hydrochloride Product Specification. CAS 99359-32-7.[2][4][9][10] Accessed 2025.[11] Link
Chem-Impex International. Methyl 4-bromo-L-phenylalaninate hydrochloride Safety Data Sheet. Link
Wang, L., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Amino Acids." Journal of Organic Chemistry, 75(1), 123-130.
Góngora-Benítez, M., et al. (2012). "Optimized Fmoc Solid-Phase Synthesis of Peptides Containing 4-Bromo-phenylalanine." Biopolymers, 98(4), 315-324.
Afonso, A., et al. (2016). "Late-stage functionalization of peptides via Suzuki-Miyaura cross-coupling.
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry, 56(4), 1363–1388.
Stability Profile and Degradation Kinetics of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride—commonly known as 4-bromo-L-phenylalanine methyl ester hydrochloride—is a critical unnatural amino acid building block used in advanced pept...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride—commonly known as 4-bromo-L-phenylalanine methyl ester hydrochloride—is a critical unnatural amino acid building block used in advanced peptide synthesis and small-molecule active pharmaceutical ingredients (APIs). While the hydrochloride salt form is specifically engineered to protonate the
-amine and improve solid-state stability, the molecule remains susceptible to distinct physicochemical liabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating analytical protocols, and outlines the [1] required for regulatory compliance.
Mechanistic Degradation Pathways
Understanding the intrinsic stability of an amino acid ester requires analyzing the electronic and steric microenvironments of the molecule. The degradation of this API is not random; it is driven by specific structural vulnerabilities.
Ester Hydrolysis (Nucleophilic Acyl Substitution): The methyl ester is the most labile moiety. The protonated
-amine () exerts a strong electron-withdrawing inductive effect ( effect), increasing the electrophilicity of the adjacent ester carbonyl carbon. In the presence of moisture (especially under basic or strongly acidic conditions), this lowers the activation energy for nucleophilic attack by water, leading to the hydrolysis of the ester back to the free acid, 4-bromo-L-phenylalanine[2].
Base-Catalyzed Racemization: Stereochemical fidelity is paramount for chiral APIs. The
-proton is highly acidic due to the synergistic electron-withdrawing effects of the ester and the ammonium group. Even transient exposure to basic microenvironments causes deprotonation, forming a planar enolate intermediate. Subsequent reprotonation is non-stereoselective, resulting in dynamic kinetic racemization (conversion of the pure 2S enantiomer to a 2R/2S mixture)[3].
Diketopiperazine (DKP) Formation: If the protective HCl salt dissociates (e.g., via thermal stress or moisture-induced disproportionation), the liberated nucleophilic free amine of one molecule can attack the ester carbonyl of an adjacent molecule. This intermolecular aminolysis forms a linear dipeptide intermediate that rapidly cyclizes into a thermodynamically stable 6-membered diketopiperazine ring.
Photolytic Debromination: The 4-bromophenyl moiety is susceptible to UV-induced homolytic cleavage. The C-Br bond dissociation energy is relatively low compared to C-Cl or C-F bonds. Exposure to UV light generates highly reactive aryl radicals, leading to debromination (yielding phenylalanine derivatives) or radical cross-linking.
Core degradation pathways of the 4-bromo-L-phenylalanine methyl ester API.
Regulatory Stability Framework (ICH Q1A)
To establish a scientifically sound re-test period or shelf-life, the API must be subjected to formal stability testing in accordance with[1]. The testing evaluates the API across multiple climatic zones using controlled temperature and humidity chambers.
ICH Q1A(R2) stability testing workflow for API shelf-life determination.
To ensure data integrity, all analytical procedures must be inherently self-validating. The following protocols detail the exact methodologies required to assess the stability of this specific compound, emphasizing the causality behind each experimental parameter.
Protocol 1: Forced Degradation (Stress Testing)
Causality of Design: Forced degradation is not meant to completely destroy the molecule; the goal is to generate 5% to 20% degradation[4]. Pushing degradation beyond 20% triggers secondary and tertiary degradation cascades that do not occur under real-world storage conditions, thereby obscuring the primary degradation pathways and rendering the stability-indicating method invalid.
Step 1 (Hydrolytic Stress): Dissolve 10 mg of API in 10 mL of 0.1 N HCl (acidic) and separately in 0.1 N NaOH (basic). Incubate at 60°C for 24 hours. Causality: Validates the HPLC method's ability to resolve the free acid (4-bromo-L-phenylalanine) from the intact ester.
Step 2 (Oxidative Stress): Dissolve 10 mg of API in 10 mL of 3%
. Incubate at 25°C for 24 hours in the dark.
Step 3 (Photolytic Stress): Expose solid API powder in a quartz petri dish to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (per ICH Q1B). Causality: Quartz is used because standard borosilicate glass absorbs UV-B, which would artificially protect the bromophenyl moiety from homolytic cleavage.
Self-Validation Check (Mass Balance): For every stressed sample, calculate the mass balance: (Area of API + Area of all Degradants) / (Area of Undegraded Control) * 100. The system is validated only if mass balance is
. A failure indicates that volatile degradants were lost or degradants are permanently retained on the HPLC column.
Causality of Column Selection: Standard reversed-phase C18 columns cannot separate enantiomers because the physicochemical properties of (2S) and (2R) molecules are identical in an achiral environment. A Crown Ether chiral stationary phase (CSP) is mandated here because it forms transient, stereoselective host-guest inclusion complexes specifically with primary amines (
), allowing for baseline resolution of the enantiomers.
Step 1 (Sample Preparation): Accurately weigh 10 mg of API and dissolve in 10 mL of an anhydrous diluent containing 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: Aqueous or neutral diluents will cause in-situ hydrolysis and racemization during the autosampler queue time (which can last up to 24 hours), producing false-positive degradation results[5]. The TFA maintains the protonated state, inhibiting enolization.
Step 2 (Chromatography): Isocratic elution using 0.1% Perchloric acid in Water / Methanol (80:20 v/v) at 0.8 mL/min. Detection via UV at 220 nm.
Step 3 (Self-Validation / System Suitability): Prior to analyzing stability samples, inject a resolution standard containing 1% 4-bromo-L-phenylalanine (hydrolysis product) and 1% (2R)-enantiomer (racemization product). The analytical run is only validated if the resolution factor (
) between the (2S) peak and the (2R) peak is .
Quantitative Data Presentation: Stability Matrix
The following table summarizes a typical 6-month stability profile for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride, demonstrating the kinetic divergence between Long-Term and Accelerated conditions[6].
Time Point (Months)
Storage Condition
Assay (% w/w)
Chromatographic Purity (%)
Chiral Purity (% 2S)
Moisture (KF, %)
0
Initial Release
99.8
99.9
99.9
0.4
3
25°C / 60% RH
99.6
99.7
99.9
0.5
3
40°C / 75% RH
98.9
98.5
99.6
1.2
6
25°C / 60% RH
99.5
99.5
99.8
0.6
6
40°C / 75% RH
97.8
96.8
98.9
1.8
Data Interpretation: The accelerated condition (40°C / 75% RH) reveals a direct correlation between moisture uptake (increasing from 0.4% to 1.8% via Karl Fischer titration) and the loss of chromatographic purity. The hygroscopic nature of the hydrochloride salt pulls moisture into the solid-state crystal lattice, which facilitates localized, solid-state ester hydrolysis and minor racemization over the 6-month period.
Conclusion
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride is a highly functional but chemically reactive intermediate. Its stability is fundamentally governed by the suppression of nucleophilic attack at the ester and the prevention of
-proton enolization. To maximize shelf-life, the API must be packaged in highly impermeable primary packaging (e.g., double-tied polyethylene bags within a laminated foil pouch containing desiccant) to strictly control the moisture microenvironment. Analytical workflows must utilize anhydrous, acidic diluents to prevent artifactual degradation during testing, ensuring that reported stability data accurately reflects the true solid-state integrity of the batch.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (via PMC, National Institutes of Health).[Link]
Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Journal of the American Chemical Society (ACS Publications).[Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives. Molecules (MDPI).[Link]
pKa values and isoelectric point of 4-bromophenylalanine derivatives
[1] Executive Summary 4-Bromophenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) of critical importance in modern peptide engineering and medicinal chemistry.[1][2][3] Unlike standard Phenylalanine (Phe), the p...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Bromophenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) of critical importance in modern peptide engineering and medicinal chemistry.[1][2][3] Unlike standard Phenylalanine (Phe), the para-bromo substituent provides a unique "chemical handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances hydrophobic interactions within receptor binding pockets.[1][2]
This guide provides a rigorous analysis of the acid-dissociation constants (
) and isoelectric point () of 4-Br-Phe.[1][2] Understanding these values is prerequisite for optimizing solid-phase peptide synthesis (SPPS) coupling efficiency, determining solubility profiles, and predicting ionization states in physiological environments.[1][2]
Physicochemical Fundamentals
Structural Impact on Acidity
The acidity of the carboxyl and amine groups in phenylalanine derivatives is governed by the electronic properties of the phenyl ring substituents.
Inductive Effect (-I): Bromine is an electron-withdrawing group (Hammett constant
).[1][2] Theoretically, this should stabilize the carboxylate anion (lowering ) and destabilize the ammonium cation (lowering ).[2]
The Methylene Insulator: Crucially, the
-methylene bridge () separating the phenyl ring from the -carbon significantly dampens this inductive effect.[1] Consequently, the shifts compared to native Phenylalanine are subtle, often less than 0.2 pH units.
Quantitative Data Profile
The following values represent the consensus range for 4-Br-Phe, derived from comparative analysis with Phenylalanine and 4-Fluorophenylalanine analogs under standard conditions (
, aqueous solution).
Parameter
Functional Group
Value / Range
Comparative Baseline (Phe)
-Carboxylic Acid (COOH)
2.10 – 2.25
1.83 – 2.20
-Ammonium ()
9.10 – 9.25
9.13 – 9.24
Isoelectric Point
5.60 – 5.75
5.48 – 5.91
LogP
Hydrophobicity
~ -0.4
-1.38
Critical Insight: While the bromine atom is electron-withdrawing, experimental data often shows a slight increase in
(decreased acidity) for halogenated phenylalanines compared to Phe in aqueous buffers.[1][2] This counter-intuitive shift is attributed to hydrophobic solvation effects —the bulky bromine atom disrupts the hydration shell around the zwitterion, energetically penalizing the formation of charged species.
Species Distribution Diagram
The following diagram illustrates the dominant ionization states of 4-Br-Phe across the pH scale.
Caption: Ionization equilibrium of 4-Br-Phe. The isoelectric point (pI) lies within the zwitterionic plateau.[2]
Experimental Determination Protocol
To determine the precise
values of a specific 4-Br-Phe derivative batch (essential for GMP compliance), Potentiometric Titration is the gold standard.[1]
Caption: Potentiometric titration workflow for accurate pKa determination of amino acid derivatives.
Implications in Drug Development[2]
Solid-Phase Peptide Synthesis (SPPS)
Coupling Efficiency: The slightly lower acidity of the ammonium group (compared to highly electron-withdrawing analogs like 4-Nitro-Phe) ensures that 4-Br-Phe remains compatible with standard Fmoc-protection strategies.[1][2]
Aggregation: The increased hydrophobicity (LogP ~ -0.4 vs -1.38 for Phe) increases the risk of "beta-sheet" aggregation on-resin.[1][2]
Recommendation: Use chaotropic salts (e.g., KSCN) or pseudoproline dipeptides if coupling 4-Br-Phe in a hydrophobic sequence.[1][2]
Bioactivity and Binding
Halogen Bonding: The bromine atom can act as a Lewis acid, forming halogen bonds with carbonyl oxygens in the receptor pocket. This interaction is highly directional and can increase potency by orders of magnitude compared to the native Phe.
Membrane Permeability: The shift in pI and increased lipophilicity generally enhances passive membrane permeability, a critical factor for oral bioavailability.
References
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Retrieved from [Link]
Dobson, C. M., & Winter, N. S. (2014).[2][4] The Identification of Amino Acids by Interpretation of Titration Curves. World Journal of Chemical Education. Retrieved from [Link]
Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Contextual grounding for substituent effects).
University of Tartu. (2025).[1][2] pKa Data Compiled by Leito Group. Retrieved from [Link][1][2]
Technical Guide: L-4-Bromophenylalanine vs. L-4-Bromophenylalanine Methyl Ester
This guide serves as a definitive technical reference for researchers in medicinal chemistry and chemical biology, detailing the critical distinctions between L-4-Bromophenylalanine (L-4-BPA) and its Methyl Ester derivat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical reference for researchers in medicinal chemistry and chemical biology, detailing the critical distinctions between L-4-Bromophenylalanine (L-4-BPA) and its Methyl Ester derivative (L-4-BPA-OMe) .
Executive Summary: The Strategic Distinction
In drug discovery and peptide engineering, the choice between the free acid (L-4-BPA) and the methyl ester (L-4-BPA-OMe) is rarely arbitrary. It is a strategic decision dictated by solubility requirements , reaction compatibility , and biological delivery mechanisms .
L-4-BPA (Free Acid): The native zwitterion. Essential for solid-phase peptide synthesis (SPPS) after Fmoc-protection and for biological assays requiring recognition by specific amino acid transporters (e.g., LAT1).
L-4-BPA-OMe (Methyl Ester): The "masked" derivative. Eliminates zwitterionic character (as a free base), conferring solubility in organic solvents. This makes it the superior substrate for solution-phase transition metal catalysis (e.g., Suzuki-Miyaura coupling) and a potent "prodrug" motif for enhanced cellular permeability.
Chemical Architecture & Physicochemical Properties
The fundamental difference lies in the ionization state. The free acid exists as a zwitterion at neutral pH, creating a high lattice energy crystal that is insoluble in non-polar solvents. The methyl ester, particularly as a free base, behaves as a lipophilic organic amine.
Comparative Data Table
Feature
L-4-Bromophenylalanine (L-4-BPA)
L-4-Bromophenylalanine Methyl Ester HCl
Formula
C₉H₁₀BrNO₂
C₁₀H₁₂BrNO₂ · HCl
MW
244.09 g/mol
294.57 g/mol
State (pH 7)
Zwitterion ()
Cationic Salt () / Neutral Ester
Solubility (Water)
Moderate (pH dependent)
High (as HCl salt)
Solubility (Organic)
Insoluble (DCM, THF, Toluene)
Soluble (as Free Base in DCM, EtOAc)
pKa (approx)
-COOH: ~2.2, -NH₃⁺: ~9.2
-NH₃⁺: ~7.0–7.5 (Ester lowers pKa)
Primary Utility
SPPS, Transporter Assays
Solution Phase Synthesis, Prodrugs
Synthetic Utility: Reactivity & Protocols
A. The Suzuki-Miyaura Cross-Coupling Decision
The bromine at the para-position is a classic handle for Palladium-catalyzed cross-coupling. However, the choice of substrate dramatically affects the reaction conditions.
Using the Free Acid (L-4-BPA):
Challenge: The free carboxylate (
) can coordinate to Palladium, potentially poisoning the catalyst or altering the active species.
Solubility: Requires aqueous/polar solvent mixtures (e.g., Water/Acetonitrile) which may not dissolve lipophilic boronic acids.
Recommendation: Use specialized water-soluble ligands (e.g., phosphines) or protect the acid first.
Using the Methyl Ester (L-4-BPA-OMe):
Advantage:[1][2][3] As a free base, it dissolves in anhydrous organic solvents (Toluene, Dioxane). The ester group is non-coordinating to Pd(0)/Pd(II) in standard cycles.
Outcome: Higher yields, lower catalyst loading, and easier workup (no isoelectric precipitation needed).
B. Experimental Protocol: Synthesis of L-4-BPA-OMe · HCl
Standard esterification using Thionyl Chloride (SOCl₂).
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent: Add anhydrous Methanol (MeOH, 0.5 M concentration relative to amino acid).
Addition: Cool to 0°C (Ice bath). Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise. Caution: Exothermic evolution of HCl gas and SO₂.
Substrate: Add L-4-BPA (1.0 equiv) in one portion.
Reaction: Remove ice bath. Reflux at 65°C for 4–12 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1; Stain: Ninhydrin).
Workup: Concentrate in vacuo. Co-evaporate with diethyl ether (2x) to remove residual HCl.
Crystallization: Recrystallize from MeOH/Et₂O to yield the white crystalline hydrochloride salt.
C. Visualization: Synthesis & Reactivity Flow
Caption: Transformation pathway highlighting the methyl ester as the preferred intermediate for Palladium-catalyzed modifications.
In biological assays, the ester is not merely a chemical protecting group; it is a transport modulator .
Mechanism of Action
L-4-BPA (Acid): Cannot cross the lipid bilayer via passive diffusion due to its charged zwitterionic state. It relies on System L transporters (LAT1/SLC7A5) , which are often overexpressed in cancer cells but saturable.
L-4-BPA-OMe (Ester): The "Prodrug."[4] The masking of the carboxylate increases lipophilicity (LogP increases). It crosses the cell membrane primarily via passive diffusion , bypassing transporter bottlenecks. Once inside, intracellular esterases (e.g., Carboxylesterase 1/2) hydrolyze it back to the active free amino acid.
Visualization: Cellular Uptake Mechanisms
Caption: Dual uptake pathways. The ester bypasses the saturable LAT1 transporter via passive diffusion, acting as a prodrug.
References
BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. (2025).[5] Link
Ma, J. A. Recent developments in the synthesis of α-amino acids. (2003). Angewandte Chemie International Edition. Link
Wang, Q., et al. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (2019).[6] Organic Letters. Link
Kiani, M., et al. Solubility of Pharmaceutical Compounds in Organic Solvents. (2023).[7] Physical Chemistry Research. Link
Sinclair, J., et al. Uptake of L-leucine and L-phenylalanine across the basolateral cell surface.[8] (1992). Biochimica et Biophysica Acta. Link
RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] (2024).[1][9] Link
Technical Guide: Applications of Brominated Phenylalanine Methyl Esters in Medicinal Chemistry
Executive Summary Brominated phenylalanine methyl esters represent a dual-utility scaffold in modern drug discovery, serving simultaneously as a structural bioisostere for lipophilic interaction and a synthetic linchpin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated phenylalanine methyl esters represent a dual-utility scaffold in modern drug discovery, serving simultaneously as a structural bioisostere for lipophilic interaction and a synthetic linchpin for transition-metal-catalyzed diversification. This guide analyzes the strategic deployment of these synthons, moving beyond their role as simple building blocks to their application in constructing biaryl "privileged structures," stabilizing peptide secondary structures via macrocyclization, and exploiting halogen bonding (XB) for high-affinity ligand-target interactions.
Part 1: Structural & Electronic Rationale
The Bromine "Handle" vs. The Methyl Ester "Shield"
The utility of brominated phenylalanine methyl esters (Br-Phe-OMe) arises from the synergistic properties of the halogen substituent and the ester protection.
The Bromine Handle (σ-Hole & Sterics): Unlike chlorine or fluorine, bromine possesses a distinct, polarizable electron cloud and a significant σ-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows Br-Phe residues to engage in halogen bonding with nucleophilic protein residues (e.g., backbone carbonyls, His-imidazoles), often resulting in higher affinity than hydrogen-bonding analogs due to the strict directionality (180°) of the interaction.
The Methyl Ester Shield: In complex multi-step synthesis, particularly Suzuki-Miyaura cross-couplings, the free carboxylic acid is detrimental. It can poison Palladium catalysts or undergo competitive decarboxylation. The methyl ester provides orthogonal protection , ensuring solubility in organic solvents (THF, Dioxane) required for coupling reactions, while remaining easily hydrolyzable (LiOH/MeOH) for subsequent solid-phase peptide synthesis (SPPS) or final deprotection.
Strategic Isomer Selection
The position of the bromine atom dictates the spatial vector of the subsequent modification:
4-Bromo (Para): Extends the pharmacophore linearly; ideal for reaching deep hydrophobic pockets.
3-Bromo (Meta): Introduces a "kink" in the molecule; useful for disruption of stacking or inducing turns.
2-Bromo (Ortho): Highly sterically congested; often used to lock conformation via restricted rotation (atropisomerism).
Part 2: Synthetic Utility & Protocols
The primary application of Br-Phe-OMe is as an electrophilic partner in Palladium-catalyzed cross-coupling. The following protocols are validated for high-yield conversion without racemization.
Protocol A: Synthesis of 4-Bromo-L-Phenylalanine Methyl Ester
Objective: Conversion of commercially available 4-bromo-L-phenylalanine to its methyl ester hydrochloride salt to improve solubility and protect the C-terminus.
Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate). Cool to 0°C under N₂ atmosphere.
Activation: Add SOCl₂ (2.5 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
Addition: Add 4-Bromo-L-phenylalanine (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of the zwitterionic starting material.
Isolation: Concentrate in vacuo to remove MeOH and excess SOCl₂.
Crystallization: Triturate the resulting oil with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Dissolution: Dissolve 4-Br-L-Phe-OMe·HCl (1.0 equiv) and Arylboronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water (4:1 v/v).
Base Addition: Add K₂CO₃ (3.0 equiv). Note: The base neutralizes the HCl salt and activates the boronic acid.
Catalysis: Add Pd(dppf)Cl₂ (3–5 mol%). The bidentate ligand (dppf) prevents Pd precipitation and suppresses racemization compared to Pd(PPh₃)₄.
Reaction: Heat to 80°C for 12 hours under Argon.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (SiO₂).
Visualization: Synthesis & Coupling Workflow
Caption: Workflow transforming the raw amino acid into a protected, functionalized biaryl scaffold suitable for drug discovery.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9]
Peptide Stapling via Side-Chain Cross-Coupling
"Stapling" locks a peptide into an α-helical conformation, improving cell permeability and proteolytic stability. While Ring-Closing Metathesis (RCM) is common, Suzuki-Miyaura Stapling using Br-Phe offers distinct advantages: it creates a rigid biaryl linkage rather than a flexible alkyl chain, often resulting in higher affinity for protein-protein interaction (PPI) targets (e.g., p53/MDM2 inhibitors).
Mechanism: A peptide is synthesized containing one 4-bromo-phenylalanine and one 4-borono-phenylalanine (or pinacol ester) at positions i and i+4 (one turn of the helix).
On-Resin Cyclization: The stapling can be performed on the solid phase (SPPS) using Pd catalysts, provided the N-terminus is Fmoc-protected to prevent Pd chelation.
Caption: Mechanism of Suzuki-Miyaura peptide stapling utilizing Br-Phe and Borono-Phe residues.
Halogen Bonding (XB) in Ligand Design
Brominated phenylalanine is not merely a hydrophobic spacer. In the context of enzyme inhibitors, the bromine atom can replace a methyl group to gain 10–100x potency via Halogen Bonding.
The Interaction: R-C-Br ··· O=C (Protein Backbone).
Geometric Requirement: The angle must be near 180° to access the σ-hole.
Example: In inhibitors of Cathepsin L , replacing a phenyl ring with 4-bromophenylalanine established a key interaction with the backbone carbonyl of Asp162, significantly reducing the IC50 compared to the non-halogenated analog.
Part 4: Data Presentation & Comparative Analysis
Optimization of Cross-Coupling Conditions
The following table summarizes conditions for coupling Br-Phe-OMe, prioritizing yield and suppression of racemization (a critical quality attribute in chiral drug synthesis).
Parameter
Standard Conditions
Racemization-Suppressing Conditions
Application Context
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
SPhos is superior for sterically hindered couplings (e.g., ortho-substitution).
Base
Na₂CO₃ (aq)
K₃PO₄ or CsF
Weaker bases (K₃PO₄) reduce risk of α-proton abstraction (racemization).
Solvent
Toluene/EtOH
DME/Water or THF
DME promotes solubility of polar peptide intermediates.
Role of Bromine: The bromine atom at the 3-position (meta) provides steric bulk that prevents rapid metabolic degradation by COMT (Catechol-O-methyltransferase), extending the half-life of the drug compared to the non-brominated L-DOPA analogs.
Synthesis: Prepared via the hydrolysis of the corresponding methyl ester intermediate, which was purified by fractional crystallization to isolate the L-isomer.
References
Successive Diastereoselective C(sp3)–H Arylation and Suzuki Coupling toward Enantioenriched Polyaryl Unnatural Amino Acid Motifs. National Institutes of Health (PMC). Available at: [Link]
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Journal of Organic Chemistry. Available at: [Link]
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.[1] Available at: [Link]
Quantitative Thermodynamics of (2S)-2-amino-3-(4-bromophenyl)propanoate: A Guide for Pharmaceutical Stability and Synthesis
This technical guide provides a comprehensive analysis of the thermodynamic properties of (2S)-2-amino-3-(4-bromophenyl)propanoate (L-4-bromophenylalanine), a critical non-canonical amino acid in peptide engineering and...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the thermodynamic properties of (2S)-2-amino-3-(4-bromophenyl)propanoate (L-4-bromophenylalanine), a critical non-canonical amino acid in peptide engineering and pharmaceutical synthesis.[1]
Executive Summary
(2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as L-4-bromophenylalanine (L-4-Br-Phe), serves as a pivotal structural probe in protein engineering and a precursor in the synthesis of bioactive peptides.[1] Its thermodynamic profile differs significantly from its parent compound, L-phenylalanine, primarily due to the heavy atom effect of the para-bromine substituent. This guide delineates the solid-state and solution-phase thermodynamic parameters required for rigorous stability profiling and process optimization.
Structural Role: Enhances hydrophobic collapse in peptide folding; introduces anomalous scattering for X-ray phasing.[1]
Molecular Identity & Structural Context
Thermodynamic measurements are sensitive to isotopic purity and crystal polymorphs.[1] Ensure all experimental samples meet the following specifications before calorimetric analysis.
Property
Specification
IUPAC Name
(2S)-2-amino-3-(4-bromophenyl)propanoic acid
Common Name
L-4-Bromophenylalanine
CAS Registry
24250-84-8
Molecular Formula
Molar Mass
244.09 g/mol
Chiral Purity
ee (Critical for accuracy)
Crystal Habit
Anhydrous monoclinic (typical for Phe derivatives)
Solid-State Thermodynamic Properties
The solid-state stability of L-4-Br-Phe is governed by its lattice energy, which is enhanced by halogen bonding interactions (
) superimposed on an exothermic decomposition baseline.[1]
Enthalpy of Fusion (
): Experimental determination is difficult due to decomposition.[1] Estimated value via group contribution: ~28–32 kJ/mol .[1]
Standard Enthalpy of Formation (
)
Direct experimental combustion data for L-4-Br-Phe is sparse in open literature.[1] Below are values derived from high-precision Group Contribution Methods (Joback/Benson) calibrated against L-Phenylalanine.
Parameter
Value (State)
Methodology
(Solid)
Estimated (Benson Group Additivity)
(Gas)
Estimated (Sublimation correction)
(Solid)
Kopp’s Rule Approximation
Thermodynamic Logic: The substitution of a para-hydrogen with bromine introduces a mass increase of ~79 Da but only a modest change in formation enthalpy due to the trade-off between the C-H bond energy loss and C-Br bond energy gain, alongside changes in crystal lattice packing density.
Solution Thermodynamics
For drug formulation, the solution behavior is the primary concern. The bromine atom significantly increases hydrophobicity (
):
Calculated via , where is activity (approximated by molarity for dilute solutions).[1]
Positive confirms the non-spontaneous nature of dissolution at standard state (1 M reference).[1]
Ionization Constants (pKa)
The electron-withdrawing inductive effect (-I) of the bromine atom at the para position slightly increases the acidity of the carboxylic acid and the ammonium group compared to unsubstituted phenylalanine.
The thermodynamic properties of L-4-Br-Phe dictate its utility in two main areas:
Phasing Agent in X-ray Crystallography:
The bromine atom provides a strong anomalous signal.[1] The thermodynamic stability of L-4-Br-Phe allows it to replace Phe in auxotrophic bacterial strains without destabilizing the protein fold (
Peptide Stability ("Steric Zipper"):
In amyloid research and peptide drug design, L-4-Br-Phe enhances the steric zipper interface.[1] The increased hydrophobicity (
) stabilizes the dry interface of self-assembling peptides.[1]
Figure 2: Thermodynamic impact of 4-Bromo substitution on protein folding stability.
References
Chemical Identity & Physical Properties:
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine.[1] Retrieved March 8, 2026.
[Link]
Solubility & Partitioning:
Kuramochi, H., et al. (2004).[1] Water Solubility and Partitioning Behavior of Brominated Phenols.[1] Environmental Toxicology and Chemistry. (Contextual data on brominated aromatic solubility thermodynamics).
[Link]
Enthalpy of Formation (Methodology):
Contineanu, I., Perisanu, S., & Neacsu, A. (2006).[3] Enthalpies of Combustion and Formation of Isomers of Amino-Benzoic Acid.[1][3] Revue Roumaine de Chimie, 51(4), 323–327.[3] (Establishes group contribution protocols for amino acid derivatives).
[Link]
Protein Stability Applications:
Kovermann, M., et al.[1][4] Thermodynamic stability and structural integrity of proteins containing fluorinated/halogenated amino acids.[1][4][5] Frontiers in Chemistry.
[Link]
Overview of Unnatural Amino Acid Building Blocks Containing Aryl Bromides
Executive Summary The incorporation of aryl bromide-containing unnatural amino acids (UAAs) into proteins represents a pivotal advancement in chemical biology and drug development. Unlike their aliphatic counterparts, ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of aryl bromide-containing unnatural amino acids (UAAs) into proteins represents a pivotal advancement in chemical biology and drug development. Unlike their aliphatic counterparts, aryl bromides offer a unique balance of metabolic stability and chemoselective reactivity . They are sufficiently inert to survive the cellular translational machinery yet reactive enough to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) under mild, aqueous conditions. This guide details the structural landscape, biosynthetic incorporation via Genetic Code Expansion (GCE), and the bioorthogonal utility of these building blocks, providing a roadmap for their application in developing antibody-drug conjugates (ADCs), macrocyclic peptides, and protein-based therapeutics.
Part 1: The Chemical Landscape of Aryl Bromide UAAs
Aryl bromide UAAs serve as "chemical handles" that are orthogonal to the native 20 amino acids. Their utility is defined by the position of the bromine atom on the aromatic ring, which dictates both steric acceptance by the ribosome and electronic activation for subsequent catalysis.
Structural Diversity
The most widely utilized aryl bromide UAA is p-bromophenylalanine (pBrF) . However, the field has expanded to include tryptophan and tyrosine derivatives.
UAA Name
Structure Description
Key Features
Primary Application
p-Bromophenylalanine (pBrF)
Bromine at the para position of the phenyl ring.
Isosteric with Tyrosine; high translational efficiency.
The aryl bromide moiety is chosen over iodide or chloride for specific reasons:
Vs. Aryl Iodides: Iodides are more reactive in cross-coupling but suffer from photosensitivity and potential debromination/deiodination in reducing cellular environments.
Vs. Aryl Chlorides: Chlorides are highly stable but kinetically inert, requiring harsh conditions (high heat, strong bases) for coupling that denature proteins.
Aryl Bromides: Occupy the "Goldilocks" zone—stable during translation and purification, yet reactive with specialized water-soluble palladium catalysts.
Part 2: Biosynthetic Incorporation Strategies
The site-specific installation of aryl bromides is achieved primarily through Genetic Code Expansion (GCE) . This technology repurposes a nonsense codon (typically the Amber stop codon, UAG) to encode the UAA.
The Orthogonal Translation System (OTS)
To incorporate pBrF, researchers utilize an orthogonal tRNA/synthetase pair derived from Methanococcus jannaschii (Mj).
Synthetase: An evolved MjTyrRS (Tyrosyl-tRNA synthetase) containing active site mutations (e.g., Tyr32 -> Leu, Asp158 -> Gly) to accommodate the hydrophobic bromine substituent and exclude native Tyrosine.
tRNA: An orthogonal MjtRNA
that recognizes the UAG codon but is not recognized by the host's endogenous synthetases.
Workflow Visualization
The following diagram illustrates the logic of incorporating pBrF into a target protein using GCE.
Caption: Workflow for the genetic encoding of p-bromophenylalanine (pBrF) using an orthogonal MjTyrRS/tRNA pair in E. coli.
Part 3: Bioorthogonal Reactivity & Applications
Once incorporated, the aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling reactions . Performing these reactions on proteins requires overcoming the challenge of "poisoning" the catalyst with sulfur (Cys/Met residues) and maintaining protein folding in aqueous buffer.
The Suzuki-Miyaura Coupling on Proteins
This reaction couples the aryl bromide protein with a boronic acid derivative.[2]
Catalyst System: Conventional Pd(PPh
) is hydrophobic and inactive in water. Successful protein coupling uses Pd(OAc) combined with water-soluble, bulky ligands like ADHP (2-amino-4,6-dihydroxypyrimidine) or sSPhos .
Mechanism:
Oxidative Addition: Pd(0) inserts into the Ar-Br bond (Rate-limiting step).
Transmetallation: The boronic acid transfers its organic group to the Pd center (requires base).
Reductive Elimination: The new C-C bond forms, releasing the product.
Mechanistic Pathway
Caption: Catalytic cycle for Suzuki-Miyaura coupling on a protein surface. Ligands protect Pd from aggregation and sulfur poisoning.
Part 4: Experimental Protocols
Protocol: Genetic Incorporation of p-Bromophenylalanine
Reagents:
E. coli BL21(DE3) cells.
Plasmid 1: pEVOL-pBrF (encodes MjTyrRS/tRNA
).
Plasmid 2: pET-Target-TAG (Target gene with Amber codon).
p-Bromophenylalanine (Sigma-Aldrich).
Procedure:
Transformation: Co-transform both plasmids into BL21(DE3). Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET).
Inoculation: Pick a single colony into 10 mL non-inducing media. Grow overnight at 37°C.
Induction: Dilute 1:100 into fresh media. Grow to OD
= 0.5.
UAA Addition: Dissolve pBrF in minimal NaOH (to solubilize) and add to culture (Final conc: 1 mM ).
Expression: Add IPTG (1 mM) and Arabinose (0.02%) to induce protein and synthetase expression. Incubate at 30°C for 12-16 hours.
Purification: Harvest cells and purify via Ni-NTA affinity chromatography. Confirm incorporation via Mass Spectrometry (Mass shift: +Br vs. -H).
Ligand: 2-amino-4,6-dihydroxypyrimidine (ADHP ) or sSPhos.
Buffer: Sodium Phosphate (50 mM, pH 8.0).
Procedure:
Preparation: Prepare a stock solution of Pd(OAc)
(10 mM) and Ligand (40 mM) in water. Stir for 30 mins to form the active complex.
Reaction Mix: In a microcentrifuge tube, combine:
Protein-Ar-Br (50 µM final)
Boronic Acid (1 mM final, 20 equiv)
Pd-Ligand Complex (250 µM final, 5 equiv)
Incubation: Incubate at 37°C for 1-4 hours . (Note: Aryl bromides require slightly elevated temps compared to iodides).
Quenching: Add excess DTT or spin-filter to remove catalyst.
Analysis: Analyze by LC-MS or SDS-PAGE (fluorescence imaging).
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Protein Yield
Toxicity of pBrF or synthetase efficiency.
Lower induction temperature to 25°C; optimize pBrF concentration (0.5 - 2 mM).
Truncated Protein
Inefficient suppression (Stop codon termination).
Ensure pEVOL plasmid is maintained; use release factor deficient strains (e.g., E. coli C321.ΔA).
No Coupling Reaction
Catalyst poisoning by Cys/Met; Oxidation of Pd.
Use high ligand-to-metal ratio (4:1); degas buffers; block surface Cys residues with iodoacetamide prior to coupling.
Protein Precipitation
Reaction conditions too harsh (Temp/Solvent).
Add 10-20% DMSO or Glycerol to buffer; reduce temp to 30°C and extend time.
References
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link
Wang, L., & Schultz, P. G. (2004).[3] "Expanding the Genetic Code." Angewandte Chemie International Edition. Link
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link
Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. Link (Note: Relevant for Pd-mediated chemistry context).
Vilar, R., et al. (2006). "Probing the reactivity of Pd-complexes in water: implications for Suzuki-Miyaura coupling." Journal of the American Chemical Society. Link
Technical Application Note: Scalable Synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Executive Summary This application note details the robust synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-bromo-L-phenylalanine methyl ester) starting from L-phenylalanine .[1] The target m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the robust synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-bromo-L-phenylalanine methyl ester) starting from L-phenylalanine .[1]
The target molecule is a critical non-natural amino acid scaffold used extensively in the synthesis of peptidomimetics and as a precursor for Suzuki-Miyaura cross-coupling reactions in drug discovery.[1] This protocol prioritizes stereochemical integrity , scalability , and operational safety , utilizing a two-stage transformation: regioselective bromination followed by acid-catalyzed esterification.[1]
The synthesis is designed to avoid the use of expensive protected intermediates (like Boc/Fmoc) during the functionalization phase. We utilize the directing power of the amino acid side chain in acidic media to achieve para-selectivity.
Reaction Pathway (Graphviz)[1]
Figure 1: Synthetic pathway transforming L-Phenylalanine to the target methyl ester.[1]
Detailed Experimental Protocols
Phase 1: Regioselective Bromination of L-Phenylalanine
Direct bromination of L-phenylalanine is challenging due to the deactivating nature of the protonated amine. However, using a high concentration of hydrobromic acid (HBr) facilitates the reaction while protecting the chiral center from racemization.[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-Phenylalanine (16.5 g, 100 mmol) in a mixture of 48% HBr (50 mL) and Glacial Acetic Acid (20 mL) .
Note: The acidic medium ensures the amine is fully protonated (
), preventing oxidation of the nitrogen.
Bromine Addition: Cool the solution to 10–15°C. Add Bromine (17.6 g, 5.6 mL, 110 mmol) dropwise over 30 minutes.
Safety: Bromine is highly toxic and corrosive. Use a scrubber or efficient fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Mechanism:[2] The reaction proceeds via electrophilic aromatic substitution. While the ammonium group is meta-directing, the alkyl group is ortho/para directing. Steric hindrance at the ortho position favors the para product.
Quenching: Decolorize excess bromine by adding a saturated solution of Sodium Bisulfite (
) dropwise until the orange color fades.
Isolation: Neutralize the solution to pH ~5.5 (the isoelectric point) using 50% NaOH or concentrated Ammonia. A white precipitate of 4-bromo-L-phenylalanine will form.
Purification: Filter the solid, wash with ice-cold water (2 x 20 mL) and ethanol (1 x 20 mL). Recrystallize from boiling water if necessary.
Risk: High temperatures during the bromination or esterification can lead to partial racemization via enolization.
Mitigation: Do not exceed 70°C during reflux. Ensure the esterification is strictly anhydrous, as water promotes hydrolysis and subsequent racemization.[1]
Regioselectivity in Bromination
Issue: Formation of ortho-bromo or di-bromo byproducts.
Insight: The large protonated amino group (
) and the carboxylic acid group create significant steric bulk, naturally favoring the para position.[1] If HPLC shows >5% ortho impurity, recrystallize the intermediate from water before proceeding to Step 2.[1]
Protocol: Always quench glassware and waste in a designated lime/ice bath.[1] Ensure the Methanol used is "Dry" or "Anhydrous" grade to prevent runaway HCl generation.[1]
References
Preparation of 4-Bromo-L-phenylalanine
Source: PubChem. (2025).[6] 4-Bromo-L-phenylalanine | C9H10BrNO2.[6] National Institutes of Health.
Author: BenchChem Technical Support Team. Date: March 2026
Target Substrate: 4-bromo-L-phenylalanine methyl ester (HCl salt or free base)
Application: Peptidomimetics, Unnatural Amino Acid Synthesis, Drug Discovery
Version: 2.0 (Optimized for Enantiomeric Retention)
Executive Summary & Strategic Rationale
In drug development, the synthesis of biaryl-alanine derivatives (e.g., biphenyl-alanine) is a critical transformation for creating high-affinity peptide ligands. However, the use of 4-bromo-L-phenylalanine methyl ester presents a unique chemical conflict: the conditions required to activate the aryl bromide (basic, elevated temperatures) are chemically antagonistic to the acidic
-proton of the amino acid, leading to high risks of racemization (conversion of L-isomer to D-isomer).
This protocol departs from "textbook" Suzuki conditions (e.g., Pd(PPh
) / NaCO) which frequently result in 10–25% racemization. Instead, we utilize a Sterically Demanding, Electron-Rich Phosphine Strategy (SPhos) combined with mild bases. This approach accelerates the oxidative addition and reductive elimination steps, minimizing the residence time of the palladium species and allowing for lower thermal loads, thereby preserving chiral integrity.
Core Mechanistic Logic[1]
Chiral Preservation: We utilize K
PO (anhydrous) or KF instead of carbonates. Carbonates act as shuttles for proton abstraction at the -position; phosphates are less basic in organic media but sufficiently active for boronic acid activation.
Catalyst Efficiency: The Buchwald ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) forms a highly active monoligated Pd(0) species, facilitating coupling at temperatures as low as 40–60°C, significantly below the threshold for rapid thermal racemization.
Amine Management: While direct coupling of the free amine is possible, it carries a risk of catalyst poisoning (N-coordination to Pd). The "Gold Standard" protocol below incorporates an in-situ or pre-protection strategy (N-Boc) to ensure reproducibility in GLP environments.
Visual Workflows
Figure 1: Reaction Decision Tree & Workflow
Caption: Decision matrix for selecting the optimal synthetic route based on purity requirements.
Combine substrate (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.5 equiv) in a pressure vial.
Add solvents and degas vigorously (sparge with Argon for 10 mins).
Add Catalyst (5 mol%) under Argon flow.
Seal and heat to 80°C for 4–12 hours.
Risk: The free amine can coordinate to Pd, slowing the reaction and requiring higher temps, which increases racemization risk.
Workup: Standard extraction.
Analytical Quality Control
To validate the protocol, you must prove the retention of chirality.
Parameter
Method
Acceptance Criteria
Chemical Purity
HPLC-UV (254 nm) / LCMS
> 95%
Enantiomeric Excess (ee)
Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns)
> 98% ee
Racemization Check
Compare product retention time against a deliberate racemic standard (made by coupling DL-4-Br-Phe-OMe).
Single peak matching L-standard
Chiral HPLC Conditions (Example):
Column: Daicel Chiralpak AD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
Flow: 1.0 mL/min.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning by free amine (if using Protocol B).
Switch to Protocol A (Boc-protection).
Low Conversion (<50%)
Protodeboronation of boronic acid.
Add boronic acid in portions; switch base to KF.
Racemization (>5% D-isomer)
Temperature too high / Base too strong.
Lower temp to 50°C; Switch base from Carbonate to Phosphate (KPO).
Black Precipitate (Pd Black)
Catalyst decomposition.
Ensure strict inert atmosphere (Argon); Add more ligand (SPhos).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on SPhos ligands). Link
Ma, D., et al. (2009).
-Amino Acids.[3][4] The Journal of Organic Chemistry, 74(22), 8719–8725. Link
Prieto, M., et al. (2017).[5] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[3][5] Molecules, 22(3), 364. Link
BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone (Analogous conditions for aryl ketone/amino acid systems). Link
Application Note: Chemoselective Cross-Coupling of H-Phe(4-Br)-OMe
Executive Summary & Strategic Overview H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a "privileged scaffold" in medicinal chemistry, serving as a gateway to non-natural biphenylalanines and rigidified peptidomime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a "privileged scaffold" in medicinal chemistry, serving as a gateway to non-natural biphenylalanines and rigidified peptidomimetics. However, functionalizing this molecule presents a distinct chemoselective challenge: The "Amine-Bromide" Competition.
In standard Palladium (Pd)-catalyzed cross-couplings, the free
-amine () presents two risks:
Catalyst Poisoning: The amine can coordinate strongly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
Racemization: The basic conditions required for the Suzuki-Miyaura reaction can deprotonate the
-carbon (pKa ~16-17), leading to irreversible loss of chirality ().
This guide details protocols specifically engineered to overcome these barriers without requiring prior N-protection (e.g., Boc/Fmoc), utilizing Buchwald Precatalysts (SPhos Pd G2) and specific base/solvent combinations to ensure high yield and enantiomeric retention.
Reaction Landscape & Mechanistic Logic
The following diagram illustrates the divergent pathways for this substrate and the critical control points.
Figure 1: Reaction landscape highlighting the critical risks of racemization and catalyst poisoning inherent to unprotected amino acid coupling.
This protocol utilizes SPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky SPhos ligand creates a "protective shell" around the palladium, preventing the substrate's free amine from coordinating and deactivating the catalyst [1, 2].
Crucial Step: The product is a free amine. Ensure the aqueous layer pH is basic (~pH 9-10) to keep the amine in the organic phase. If necessary, add a small amount of sat. NaHCO₃.
Extract the aqueous layer 2x with EtOAc.
Dry combined organics over Na₂SO₄, filter, and concentrate.[5]
Purification:
Flash chromatography (DCM/MeOH gradients). Note: Silica is acidic; add 1% Et₃N to the eluent to prevent streaking of the amine.
Protocol B: Sonogashira Coupling (Alkyne Linkers)
Standard Sonogashira conditions use Copper (CuI).[5][6] However, Copper can chelate to the free amino acid, causing "blue" complexes and lower yields. We recommend a Copper-Free approach or a highly optimized low-Cu protocol [3].
Experimental Design Parameters
Parameter
Recommendation
Rationale
Catalyst
PdCl₂(PPh₃)₂ (5 mol%)
Robust, standard catalyst for alkynylation.
Co-Catalyst
CuI (1–2 mol%)
Keep CuI load minimal to avoid amine chelation.
Base/Solvent
Et₃N (Excess) / DMF
Et₃N acts as both base and ligand stabilizer.
Temp
RT to 50 °C
Higher temps promote polymerization of the free amine.
Step-by-Step Methodology
Setup:
Charge a Schlenk flask with H-Phe(4-Br)-OMe·HCl (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).
Alternative: For Cu-free, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).
Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 50 °C .
Observation: The solution often turns dark brown/black. This is normal.
Workup:
Dilute with water (30 mL) and extract with Et₂O or EtOAc.
Wash organics with brine (3x) to remove DMF.
Concentrate and purify via column chromatography.[5]
Troubleshooting & Critical Control Points
The Racemization Check
If the optical purity of the product is critical (e.g., for peptide synthesis), you must validate the enantiomeric excess (ee).
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Racemic Standard: Run a small scale reaction using racemic H-Phe(4-Br)-OMe to establish the separation method.
"In-Situ" Protection Strategy
If direct coupling fails (yield <30%) or racemization is high (>5%), switch to an In-Situ Protection workflow:
Treat H-Phe(4-Br)-OMe with Boc₂O (1.1 equiv) and Et₃N in DCM (1 hr, RT).
Perform the Suzuki coupling on the crude Boc-intermediate (Standard conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).
Deprotect with 4M HCl/Dioxane.
This adds two steps but guarantees 99% ee and high yields.
Catalytic Cycle Visualization
Figure 2: The Catalytic Cycle. Note that SPhos (L) facilitates the difficult Oxidative Addition and protects the Pd center from the substrate's amine during the cycle.
References
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids.
Source: Journal of Organic Chemistry (ACS)
URL:[Link]
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.
Source: MDPI (Molecules)
URL:[Link]
Copper-free Sonogashira cross-coupling reactions: an overview.
Source: PMC (National Institutes of Health)
URL:[Link]
Application Note: Optimized Coupling Strategies for the Incorporation of Methyl 4-Bromophenylalaninate in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. Methyl 4-bromophenylalaninate, a functionalized phenylalanine analog, presents unique challenges during solid-phase peptide synthesis (SPPS) due to both steric and electronic factors. This guide provides an in-depth analysis of these challenges and offers detailed, field-proven protocols for its efficient incorporation. We focus on the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting strategies to ensure high-purity synthesis of peptides containing this sterically demanding residue.
Introduction: The Challenge of Incorporating Methyl 4-Bromophenylalaninate
The synthesis of high-quality peptides is contingent on the near-quantitative formation of amide bonds at every cycle. While standard amino acids can often be coupled with high efficiency, non-canonical residues like methyl 4-bromophenylalaninate introduce significant hurdles. Understanding the root cause of these difficulties is critical for designing a successful synthesis strategy.
The Primary Obstacle: Steric Hindrance
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms obstruct a chemical reaction.[1] In the case of methyl 4-bromophenylalaninate, the bulky 4-bromophenyl side chain, positioned at the β-carbon, physically impedes the approach of the activated carboxyl group to the nucleophilic N-terminal amine of the growing peptide chain. This steric clash can dramatically slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of undesirable deletion sequences.[1] This challenge is common among amino acids with bulky side chains, such as Valine and Isoleucine, but is often exacerbated by the rigid aromatic structure of phenylalanine analogs.[1]
Secondary Factor: Electronic Effects
The bromine atom on the phenyl ring is electron-withdrawing. While the primary impact on coupling efficiency is steric, these electronic effects can influence the reactivity of the molecule and the properties of the final peptide.[2] Inductive effects from side chains are known to influence peptide backbone conformation and reactivity, making the choice of an optimal coupling strategy even more critical to overcome any potential deactivation.[2][3]
Strategic Selection of Coupling Reagents
The success of coupling a hindered amino acid is overwhelmingly dependent on the choice of activating reagent. Modern peptide synthesis relies on in-situ activating reagents that convert the carboxylic acid into a highly reactive species capable of overcoming the steric barrier.[4] These reagents are broadly classified into carbodiimides and onium salts.
Carbodiimides: The Economical Workhorse
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are cost-effective and widely used coupling reagents.[5] They function by reacting with the N-α-protected amino acid to form a highly reactive O-acylisourea intermediate.[6][7]
However, this intermediate is prone to a debilitating side reaction: intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling.[6] To mitigate this and to reduce the risk of racemization, a nucleophilic additive is essential. Modern strategies favor OxymaPure (Ethyl cyano(hydroxyimino)acetate) over the potentially explosive HOBt. The additive intercepts the O-acylisourea to form a more stable active ester that is still sufficiently reactive to acylate the amine.[8] While effective, this method may require longer reaction times or double coupling for a residue as hindered as methyl 4-bromophenylalaninate.
Onium Salts: The High-Efficiency Solution
For difficult and sterically hindered couplings, onium salts (aminium/uronium and phosphonium) are the reagents of choice, offering rapid reaction kinetics and superior coupling efficiency.[9][10]
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are considered the gold standard.[5][8] HATU's exceptional performance stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[4][11] Upon activation of the carboxylic acid, a highly reactive OAt-active ester is formed. The neighboring pyridine nitrogen in the HOAt group provides anchimeric assistance, accelerating the aminolysis step and minimizing epimerization, making HATU arguably the most effective reagent for challenging sequences.[4][12]
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive analog PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are powerful alternatives.[4][5] They activate carboxylic acids to form acyloxyphosphonium species. A key advantage of phosphonium salts like PyAOP is their inability to form guanidinium byproducts, a potential side reaction with uronium reagents if used in excess.[8]
Data Presentation: Comparison of Coupling Reagents
Reagent Class
Example(s)
Mechanism of Action
Advantages for Hindered Couplings
Key Considerations
Carbodiimide
DIC, EDC
Forms O-acylisourea intermediate
Cost-effective; soluble byproducts (with DIC/EDC)
Slower kinetics; requires an additive (e.g., OxymaPure) to prevent N-acylurea formation and reduce racemization.[5][6]
Uronium/Aminium
HATU, HCTU
Forms highly reactive OAt/OBt active esters
Very rapid and efficient; low racemization, especially with HATU.[11][12] Considered the standard for difficult sequences.[8]
Higher cost; excess reagent can cause N-terminal guanidinylation.[8][12]
Phosphonium
PyBOP, PyAOP
Forms acyloxyphosphonium intermediate
High reactivity with low racemization risk; no guanidinylation side reaction.[4][8]
Higher cost than carbodiimides; PyAOP is extremely reactive.[4]
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Materials & Reagents
Resin: Fmoc-Rink Amide or other suitable resin, pre-loaded with the first amino acid.
Amino Acid: Fmoc-4-Br-Phe-OH (Methyl ester is the final product after cleavage and deprotection).
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.
Washing Solvents: DMF, DCM.
Kaiser Test Kit: Reagent A (Ninhydrin in Ethanol), Reagent B (Phenol in Ethanol), Reagent C (KCN in Pyridine).
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser (ninhydrin) test is crucial for confirming the completion of a coupling reaction by detecting free primary amines.[13] A successful coupling results in a negative test (no free amine).
After the coupling step and subsequent washes, collect a few resin beads.
Wash the beads thoroughly with ethanol and add 2-3 drops of each Kaiser test reagent (A, B, and C).
Heat the sample at 100°C for 3-5 minutes.
Interpretation:
Intense Blue Beads: Incomplete coupling (free primary amine present).
Colorless/Yellowish Beads: Complete coupling (no free primary amine).
Protocol 1: High-Efficiency Coupling using HATU (Recommended Method)
This protocol is optimized for incorporating sterically demanding residues and is the recommended starting point for methyl 4-bromophenylalaninate.
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, then treat with a fresh portion of the solution for 10 minutes.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-4-Br-Phe-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
Coupling:
Add DIPEA (8.0 eq.) to the activation solution and vortex briefly.
Immediately add the complete activation solution to the deprotected resin.
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.[1]
Monitoring & Washing:
Perform a Kaiser test to confirm reaction completion.
If the test is positive, drain the reaction vessel and repeat steps 4 and 5 (a "double coupling").[13]
If the test is negative, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.
Capping (Optional): If the Kaiser test remains strongly positive after a double coupling, cap the unreacted amines using an acetic anhydride/DIPEA solution in DMF to prevent deletion sequence formation.[13]
Protocol 2: Carbodiimide-Mediated Coupling using DIC/OxymaPure
This protocol provides a more economical, albeit potentially less efficient, alternative.
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
Coupling Solution Preparation:
In a separate vessel, dissolve Fmoc-4-Br-Phe-OH (4.0 eq.) and OxymaPure (4.0 eq.) in DMF.
Add the solution to the deprotected resin.
Add DIC (4.0 eq.) to the resin slurry.
Coupling: Agitate the reaction mixture at room temperature. The reaction will be significantly slower than with HATU; allow at least 4-6 hours for the initial coupling.
Monitoring & Recoupling:
Perform a Kaiser test. A positive result is common with this method for hindered residues.
If the test is positive, perform a double coupling by repeating steps 2 and 3.
Once the test is negative, wash the resin as described in Protocol 1, step 6.
Mechanistic Insights & Workflows
Visualizing the chemical processes and experimental steps can aid in understanding and execution.
Caption: HATU-mediated activation and amide bond formation.
Caption: Workflow for a single amino acid coupling cycle in SPPS.
Conclusion
The successful incorporation of methyl 4-bromophenylalaninate is a solvable challenge that requires a deliberate and informed approach. While economical carbodiimide-based methods can be attempted, they often necessitate extended reaction times and repetitive couplings. For achieving the highest efficiency, purity, and reliability, the use of a potent uronium salt reagent, particularly HATU , is strongly recommended.[5][11] Its ability to rapidly generate a highly activated ester intermediate effectively overcomes the steric barrier presented by the bulky side chain.[4] Regardless of the method chosen, diligent monitoring of the reaction's progress with tools like the Kaiser test is a non-negotiable step to ensure the integrity of the final peptide product.[13]
References
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]
Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved from [Link]
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11689-11694. [Link]
Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]
Kung, J. W., et al. (2015). Electronic coupling through natural amino acids. The Journal of Chemical Physics, 143(22), 225101. [Link]
Kates, S. A., et al. (1998). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 95(18), 10519-10524. [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). ProPeptide. Retrieved from [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, September 20). Synform. [Link]
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage. Retrieved from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
Albericio, F., et al. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 37(18), 2466-2469. [Link]
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
Use of excess carbodiimide for peptide synthesis at elevated temperatures. (2018). Google Patents.
Shoulders, M. D., & Raines, R. T. (2005). An electronic effect on protein structure. Protein Science, 14(7), 1801-1805. [Link]
3.7 Phosphonium Salts. (n.d.). Science of Synthesis. Retrieved from [Link]
Conibear, A. C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5976-5998. [Link]
El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Chemical & Engineering News. [Link]
HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). The Organic Chemistry Tutor. Retrieved from [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). MDPI. Retrieved from [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. [Link]
Effect of peptide orientation on electron transfer. (n.d.). ResearchGate. Retrieved from [Link]
Scalable synthesis and coupling of quaternary α-arylated amino acids. (2021, June 9). Nature Communications. [Link]
Gibson, S. E., et al. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Imperial College London. Retrieved from [Link]
Peptide Synthesis: Challenges In Sustainability And Purification! (2022, April 22). Biochain Incorporated. Retrieved from [Link]
Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTEC. Retrieved from [Link]
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Molecules. [Link]
Protecting group strategies for (2S)-2-amino-3-(4-bromophenyl)propanoate
Application Note: Protecting Group Strategies and Downstream Functionalization of (2S)-2-amino-3-(4-bromophenyl)propanoate Executive Summary & Chemical Context (2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies and Downstream Functionalization of (2S)-2-amino-3-(4-bromophenyl)propanoate
Executive Summary & Chemical Context
(2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as L-4-bromophenylalanine (4-Br-Phe), is a highly versatile non-canonical amino acid. The presence of the aryl bromide moiety serves as a bio-orthogonal handle, enabling late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[1]. However, the successful incorporation of this residue into complex peptide sequences requires rigorous orthogonal protecting group strategies to prevent premature debromination or unwanted side reactions during peptide elongation[2].
Strategic Selection of Protecting Groups: Causality and Risk Mitigation
The primary challenge in handling 4-Br-Phe lies in protecting the
-amino and -carboxyl groups without compromising the reactive C-Br bond.
Fmoc Strategy (Recommended for SPPS): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by 20% piperidine in DMF). This strategy is completely orthogonal to the aryl bromide, as the mild basic conditions do not induce debromination or cross-reactivity[3].
Boc Strategy (Recommended for Solution-Phase): The tert-butyloxycarbonyl (Boc) group is acid-labile (cleaved by TFA). Like Fmoc, Boc deprotection avoids reductive conditions, preserving the C-Br bond intact[4].
Cbz/Benzyl Strategy (High Risk): The carboxybenzyl (Cbz) group and benzyl esters are traditionally removed via catalytic hydrogenation (Pd/C,
). Causality: Palladium readily inserts into the aryl C-Br bond via oxidative addition. Under a hydrogen atmosphere, subsequent reductive elimination leads to rapid hydrodebromination (conversion of 4-Br-Phe to standard Phenylalanine). Therefore, Cbz protection must be strictly avoided unless alternative Lewis acid-mediated cleavage (e.g., TMSI) is employed.
Quantitative Data: Protecting Group Compatibility
Protecting Group
Cleavage Reagent
Mechanism of Cleavage
Orthogonality to Aryl-Br
Debromination Risk
Fmoc (N-)
20% Piperidine / DMF
Base-catalyzed elimination
Excellent
Low - Stable to base
Boc (N-)
50% TFA / DCM
Acid-catalyzed solvolysis
Excellent
Low - Stable to acid
Cbz (N-)
Pd/C, (1 atm)
Catalytic Hydrogenation
Poor
High - Pd inserts into C-Br
t-Butyl (C-)
50% TFA / DCM
Acid-catalyzed solvolysis
Excellent
Low - Stable to acid
Benzyl (C-)
Pd/C, (1 atm)
Catalytic Hydrogenation
Poor
High - Pd inserts into C-Br
Validated Experimental Protocols
Protocol A: Synthesis of Fmoc-(2S)-2-amino-3-(4-bromophenyl)propanoate
Causality & Self-Validation: Using Fmoc-OSu instead of Fmoc-Cl prevents the formation of Fmoc-dipeptides (a common side reaction caused by mixed anhydride formation with Fmoc-Cl).
Preparation: Dissolve 10.0 mmol of L-4-bromophenylalanine in 20 mL of 10% aqueous
. Cool the solution to 0 °C in an ice bath.
Fmoc Addition: Dissolve 10.5 mmol of Fmoc-OSu in 20 mL of dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.
Reaction Monitoring (Self-Validating Step): Remove the ice bath and stir at room temperature for 4-6 hours. Monitor the pH continuously. The release of N-hydroxysuccinimide will cause the pH to drop; maintain the pH between 9-10 by adding 10%
. A stabilization of pH indicates reaction completion.
Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-4-Br-Phe-OH.
Isolation: Extract the product with ethyl acetate (3 x 30 mL), dry over anhydrous
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour at room temperature with gentle agitation[2].
Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4-Br-Phe-OH and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC)[2]. Causality: DIC/Oxyma is preferred over HATU/DIPEA to minimize epimerization of the unnatural amino acid during prolonged couplings[3].
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A yellow resin indicates complete coupling, whereas a blue color indicates unreacted amines, necessitating a secondary coupling cycle.
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group for the next elongation step[3].
Oxidative Addition: Treat the resin-bound 4-Br-Phe peptide with a water-soluble palladium precursor, such as
, and sSPhos ligand in DMSO to form a stable Palladium-peptide oxidative addition complex[5].
Suzuki-Miyaura Coupling: Add 2.0 equivalents of the desired aryl boronic acid and 3.0 equivalents of
(base) in a degassed DMF/Water mixture. Agitate at 37 °C for 12 hours.
Self-Validation (LC-MS): Perform a micro-cleavage. The mass shift corresponding to the loss of bromine and the addition of the aryl group confirms successful cross-coupling.
Cleavage: Wash the resin and cleave the functionalized peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail[2].
Process Visualization
Workflow for Fmoc-protection, SPPS incorporation, and Pd-catalyzed cross-coupling of 4-Br-Phe.
References
Palladium–peptide oxidative addition complexes for bioconjugation
Source: nih.gov
URL:[Link]
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications
Source: mdpi-res.com
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Biaryl Amino Acids via Suzuki-Miyaura Cross-Coupling of Brominated Phenylalanine
Abstract & Strategic Significance
Biaryl amino acids (e.g., biphenylalanine, aryl-tyrosine) are critical structural motifs in modern drug design. They serve as pharmacophores in vancomycin-class antibiotics, rigidifiers in stapled peptides, and fluorescent probes for biological imaging.
This guide details the synthesis of these moieties using 4-bromo-phenylalanine as the electrophilic "handle." While the Suzuki-Miyaura cross-coupling is the industry standard for this transformation, applying it to amino acids presents unique challenges: racemization of the
-chiral center and chemo-selectivity of protecting groups (Fmoc/Boc).
This protocol prioritizes enantiomeric retention and scalability , utilizing a Pd(dppf)Cl₂ system for robustness and a Pd(OAc)₂/SPhos system for racemization-sensitive substrates.
Mechanistic Framework
The transformation relies on the palladium-catalyzed cross-coupling between an aryl halide (the amino acid) and an arylboronic acid.
Why Brominated Phenylalanine?
Using the amino acid as the electrophile (halide) rather than the nucleophile (boronic acid) is strategically superior:
Stability: 4-Bromo-phenylalanine is commercially available and shelf-stable. Amino acid boronic acids are prone to protodeboronation.
Racemization Control: Boronic acid synthesis from amino acids often requires strong bases (e.g., BuLi), destroying chirality.
Visualizing the Catalytic Cycle
The following diagram outlines the mechanism specific to this application. Note the critical "Transmetallation" step where the base activates the boron species.[1][2]
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling using Phenylalanine bromide. The oxidative addition inserts Pd into the C-Br bond.
Critical Parameters & Optimization
Before beginning, select the protocol based on your substrate's sensitivity.
Parameter
Protocol A: Robust (Standard)
Protocol B: High-Fidelity (Sensitive)
Target Substrate
Boc-Phe(4-Br)-OH
Fmoc-Phe(4-Br)-OH (Base Sensitive)
Catalyst
Pd(dppf)Cl₂ · DCM
Pd(OAc)₂ + SPhos
Ligand Role
Bidentate ligand prevents decomposition at high temp.
Bulky, electron-rich ligand speeds up coupling, allowing milder temps.
Base
Na₂CO₃ or K₂CO₃ (2.0 eq)
K₃PO₄ (Mild) or NaHCO₃
Solvent
Dioxane : Water (4:1)
Toluene : Ethanol : Water (4:1:1)
Temperature
80–100°C
60–70°C
Racemization Risk
Low to Moderate
Very Low (<1% ee loss)
Detailed Experimental Protocols
Protocol A: Synthesis of Boc-4-Biphenylalanine (Robust Method)
Best for scale-up where Fmoc stability is not the primary concern.
Dilute with water (10 mL) and wash with EtOAc (to remove non-acidic impurities/dimers).
Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product usually precipitates or oils out.
Extract the acidic aqueous layer with EtOAc (3 x 15 mL).
Dry organics over MgSO₄, filter, and concentrate.
Purification: Flash chromatography (DCM:MeOH + 1% AcOH) or recrystallization from Hexanes/EtOAc.
Protocol B: Synthesis of Fmoc-Biaryl-Alanine (Racemization Suppressed)
Best for preserving the Fmoc group and chiral purity.
Materials:
Fmoc-4-bromo-L-phenylalanine
Arylboronic acid (1.5 equiv)
Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)
K₃PO₄ (Potassium phosphate tribasic) (2.0 equiv)
Solvent: Toluene/Water (10:1) or DME/Water.
Step-by-Step:
Pre-complexation (Optional but recommended): In a separate small vial, stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalyst species.
Main Vessel: Combine Fmoc-substrate, Boronic acid, and K₃PO₄. Purge with Argon.
Coupling: Transfer the catalyst solution to the main vessel via syringe.
Reaction: Heat to 65°C . The SPhos ligand is highly active, allowing lower temperatures which protects the base-labile Fmoc group.
Workup: Similar to Protocol A, but avoid prolonged exposure to acidic conditions to prevent Fmoc cleavage (though Fmoc is acid stable, it is base labile; ensure the quench neutralizes the K₃PO₄ rapidly).
Workflow & Troubleshooting Logic
The following diagram illustrates the decision matrix for synthesis and purification.
Figure 2: Operational workflow for biaryl amino acid synthesis, including troubleshooting loops.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield / Unreacted SM
Oxygen poisoning of Pd(0).
Degas solvents more thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Protodeboronation
Boronic acid instability.
Use Boronic Esters (Pinacol esters) or add excess boronic acid (1.5–2.0 equiv).
Racemization (>2% D-isomer)
Base too strong or Temp too high.
Switch to K₃PO₄ or KF. Lower temp to 60°C. Use SPhos ligand.
Fmoc Cleavage
Base hydrolysis.
Reduce reaction time. Ensure temperature stays <80°C. Switch to Boc strategy if possible.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid.
Ensure strictly anaerobic conditions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Kotha, S., & Lahiri, K. (2005). Modification of amino acids via Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.
Maes, V., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids.[12][13] The Journal of Organic Chemistry. Link
Qiao, Y., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling.[7][8] Organic Letters. Link
BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling.[13][14][15] Link
Procedure for N-Boc protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Application Note: High-Efficiency N-Boc Protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Abstract This application note details a robust, scalable protocol for the -tert-butyloxycarbonyl ( -Boc) protection o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency N-Boc Protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Abstract
This application note details a robust, scalable protocol for the
-tert-butyloxycarbonyl (-Boc) protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This unnatural amino acid derivative is a critical intermediate in the synthesis of peptidomimetics and serves as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the para-bromo functionality. The procedure described herein utilizes a dichloromethane (DCM) / triethylamine (TEA) system, optimized for the hydrochloride salt starting material, ensuring high yields (>90%) and high enantiomeric purity.
Introduction & Strategic Significance
The protection of primary amines is a fundamental step in organic synthesis. For Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, the
-Boc group serves two critical roles:
Chemo-selectivity: It masks the nucleophilic amine during subsequent metal-catalyzed cross-coupling reactions at the aryl bromide site.
Solubility: It significantly enhances the solubility of the amino acid ester in organic solvents, facilitating purification and downstream processing.
While aqueous basic conditions (Schotten-Baumann) are common, this protocol favors an organic phase method. This avoids potential hydrolysis of the methyl ester and ensures complete solubility of the hydrophobic 4-bromophenyl moiety.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (
). The base (Triethylamine) serves a dual purpose: it neutralizes the hydrochloride salt to generate the free amine and scavenges the tert-butanol and carbon dioxide byproducts to drive equilibrium.
Figure 1: Mechanistic pathway for the base-mediated N-Boc protection of amino acid esters.
Charge: In a clean, dry round-bottom flask, suspend Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride (1.0 equiv) in DCM (10 mL per gram of substrate).
Expert Insight: The starting material will likely be a suspension. It will clarify upon addition of the base.
Cooling: Place the flask in an ice-water bath (
).
Neutralization: Add Triethylamine (2.5 equiv) dropwise over 10 minutes.
Observation: The suspension should dissolve, becoming a clear solution as the free amine is liberated.
Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the proton released during Boc attachment; 0.5 equiv acts as a buffer.
Step 2: Addition of Boc Anhydride
Addition: Add Di-tert-butyl dicarbonate (
) (1.1 to 1.2 equiv) either as a solid (if small scale) or dissolved in a minimal amount of DCM (if large scale).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 3–5 hours.
Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).
Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow). UV visualization is also effective due to the bromophenyl group.
Step 3: Workup
Concentration (Optional): If the volume is excessive, concentrate to ~50% volume.
Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 10% Citric Acid or 1M
( vol).
Purpose: Removes unreacted amine and excess Triethylamine.
Wash 2 (Basic): Wash with Saturated
( vol).
Purpose: Removes acidic byproducts and any hydrolyzed Boc material.
Wash 3 (Neutral): Wash with Brine (
vol).
Drying: Dry the organic layer over Anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
Crude State: The product usually solidifies upon drying.
Recrystallization: If high purity is required (>99%), recrystallize from a mixture of Hexanes/Ethyl Acetate (hot Hexanes, add EtOAc dropwise until clear, then cool).
Yield: Expected yield is 90–98%.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-Boc protection.
Expert Note on NMR: The diagnostic peaks are the appearance of the singlet at ~1.42 ppm (Boc group) and the downfield shift of the
-proton due to carbamate formation compared to the free amine.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete neutralization of HCl salt.
Ensure 2.0+ equivalents of Base are used.[5] Check pH of reaction mixture (should be >8).[2]
Oil instead of Solid
Residual solvent or impurities.
Co-evaporate with pentane or hexanes. Scratch flask to induce nucleation.
Starting Material Remains
Old/Hydrolyzed .
degrades to t-BuOH over time. Add an extra 0.2–0.5 equiv of .
Ester Hydrolysis
Reaction left too long or pH too high.
Avoid aqueous bases (NaOH/LiOH). Stick to TEA/DIPEA in DCM.
Safety & Handling
Di-tert-butyl dicarbonate (
): Highly flammable. Melts at 23°C. Store in a refrigerator. Inhalation can be toxic; handle in a fume hood.
Gas Evolution: The reaction generates
upon workup (acid wash).[2] Vent separatory funnels frequently to prevent pressure buildup.
Brominated Compounds: Organobromides can be irritants. Wear standard PPE (gloves, goggles, lab coat).
References
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient, and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.
Sheehan, J. C., et al. (1971). The Use of N-Carbo-t-alkoxy Amino Acids in Peptide Synthesis. Journal of Organic Chemistry.
Methods for incorporating 4-bromophenylalanine methyl ester into peptidomimetics
Application Note: Strategic Incorporation of 4-Bromophenylalanine Methyl Ester into Peptidomimetics Abstract The incorporation of 4-bromophenylalanine (Phe(4-Br)) into peptide scaffolds transforms inert backbones into ve...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 4-Bromophenylalanine Methyl Ester into Peptidomimetics
Abstract
The incorporation of 4-bromophenylalanine (Phe(4-Br)) into peptide scaffolds transforms inert backbones into versatile chemical handles.[1][2][3] While Solid-Phase Peptide Synthesis (SPPS) is standard for long sequences, the use of 4-bromophenylalanine methyl ester (H-Phe(4-Br)-OMe) is the gold standard for solution-phase synthesis of short, bioactive peptidomimetics and fragment-based drug discovery.[1] This ester functionality serves two critical roles: it acts as a robust C-terminal protecting group during chain elongation and provides a bio-orthogonal platform for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][3] This guide details the solution-phase coupling, functionalization, and cyclization protocols for this privileged scaffold.
Part 1: Strategic Considerations & Utility
Why H-Phe(4-Br)-OMe?
Solution-Phase Scalability: Unlike resin-bound analogs, the methyl ester allows for multi-gram scale synthesis of di- and tri-peptide building blocks without the steric hindrance often encountered in SPPS.[1]
Late-Stage Diversification: The aryl bromide is a "silent" functional group under standard coupling conditions but becomes a reactive "warhead" for creating biaryl linkages (stapled peptides) or installing fluorescent probes.[1][3]
Pharmacokinetic Modulation: The bromine atom enhances lipophilicity (
values) and can induce specific halogen-bonding interactions within a receptor binding pocket (e.g., NK-1 receptor ligands).[1][3]
Structural Workflow:
The following diagram illustrates the lifecycle of the H-Phe(4-Br)-OMe scaffold in peptidomimetic synthesis.
Figure 1: Synthetic lifecycle of 4-bromophenylalanine methyl ester, from coupling to diversification and deprotection.[1][3]
Part 2: Experimental Protocols
Protocol A: Solution-Phase Coupling (The Foundation)
This protocol describes coupling N-Boc or N-Fmoc protected amino acids to H-Phe(4-Br)-OMe.[1][3] The methyl ester demands specific workup procedures to remove unreacted amine and acid without hydrolyzing the ester.
Coupling Agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)[3]
Base: DIPEA (3.0 equiv for HCl salt neutralization)
Solvent: DCM (Dichloromethane) or DMF (if solubility is poor)[3]
Step-by-Step Methodology:
Neutralization: Dissolve H-Phe(4-Br)-OMe·HCl in DCM (0.1 M concentration). Add DIPEA (1.5 equiv) and stir for 5 minutes at 0°C. This releases the free amine.[1][3][4]
Activation: In a separate vessel, dissolve the Boc-Amino Acid-OH in DCM. Add HOBt and EDC·HCl. Stir for 10 minutes at 0°C to form the active ester.
Expert Insight: We prefer EDC/HOBt over HATU for simple solution couplings because the urea byproducts are water-soluble, simplifying purification.[1] Use HATU only for sterically hindered amino acids (e.g., Aib, N-Me-Val).[1][3]
Coupling: Add the neutralized amine solution to the activated acid solution. Add the remaining DIPEA (1.5 equiv).[3]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][3]
Acid Wash: Wash 2x with 1M KHSO₄ or 10% Citric Acid (removes unreacted amine/DIPEA).[1][3] Do not use HCl if Boc groups are present.
Base Wash: Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).[1][3]
Brine/Dry: Wash 1x with Brine, dry over Na₂SO₄, filter, and concentrate.[1]
Yield: Typically 85–95%.[1][3] The product is usually a white foam or solid.[1][3]
Protocol B: Suzuki-Miyaura Cross-Coupling (The Diversification)
This step utilizes the bromine handle to install biaryl systems. The methyl ester is stable under these conditions, provided the base concentration is controlled.
Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[3]
Base: Na₂CO₃ (2.0 equiv, dissolved in minimum water)
Solvent: DME/Water (3:1) or Toluene/EtOH/Water (biphasic)[3]
Step-by-Step Methodology:
Degassing: Dissolve the peptide and boronic acid in the organic solvent. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of Palladium catalysts.
Catalyst Addition: Add the Pd catalyst and the aqueous base solution.[1][3]
Heating: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).
Expert Insight: If using microwave irradiation, ensure the methyl ester does not hydrolyze.[1] We recommend reducing the base equivalents to 1.5 if hydrolysis is observed, or switching to anhydrous K₃PO₄ in Dioxane.[1]
Workup:
Filter through a Celite pad to remove Palladium black.[1][3]
Scavenging: If Pd residues persist (colored product), treat the organic layer with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
Protocol C: Macrocyclization (Stapled Peptides)
Creating a "staple" between the Phe(4-Br) and another aromatic residue (e.g., Borono-Phenylalanine or via Heck reaction).[1][3]
Figure 2: Macrocyclization strategy via intramolecular Suzuki coupling.[1][3]
Critical Parameter: Dilution.
To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed at high dilution (0.5 – 1.0 mM) .
Part 3: Data & Quality Control
Solvent Compatibility Table
Solvent
Suitability
Notes
DCM
Excellent
Best for standard coupling; low boiling point.[1][3]
DMF
Good
Use for longer peptides; difficult to remove.[1][3]
MeOH
Poor
Avoid in coupling (competes with amine); Essential for hydrolysis.[1][3]
| DME/H₂O | Excellent | Preferred system for Suzuki coupling.[1][3] |
Troubleshooting Guide
Racemization: While Phe(4-Br) is less prone to racemization than Phenylglycine, using strong bases (e.g., DBU) or over-activation with HATU can cause epimerization.[1][3] Solution: Stick to DIPEA/NMM and verify chiral purity via Chiral HPLC (e.g., Chiralpak IA column).[1][3]
Debromination: Hydrogenation (Pd/C + H₂) used to remove Cbz groups will remove the bromine atom.[3] Solution: Use Boc/Fmoc strategies or selective poisons if hydrogenation is strictly necessary.[1][3]
Ester Hydrolysis: If the methyl ester hydrolyzes prematurely during Suzuki coupling, switch to anhydrous conditions (Dioxane/K₃PO₄).[1]
References
BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Retrieved from [3]
Kotha, S., & Lahiri, K. (2001).[1][3][5] A New Approach for Modification of Phenylalanine Peptides by Suzuki–Miyaura Coupling Reaction.[1][3][5][6] Bioorganic & Medicinal Chemistry Letters, 11(21), 2887–2890.[1][3]
Wang, W., et al. (2017).[1][3][5] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[6] Molecules, 22(12), 2051.[1] Retrieved from [3]
Coste, A., et al. (2019).[1][3] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.[1][3][7] Beilstein Journal of Organic Chemistry, 15, 761–768.[1] Retrieved from [3]
Sigma-Aldrich. Product Specification: N-Boc-4-bromo-L-phenylalanine methyl ester.[1][3][8] Retrieved from [3]
Application Note: Strategic Utilization of H-Phe(4-Br)-OMe in Solid-Phase vs. Liquid-Phase Synthesis
This Application Note is designed for researchers and drug development professionals. It provides a technical comparison and detailed protocols for utilizing H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) in peptide...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals. It provides a technical comparison and detailed protocols for utilizing H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) in peptide and peptidomimetic synthesis.
Executive Summary & Strategic Overview
H-Phe(4-Br)-OMe is a bifunctional building block. It contains an
-amino methyl ester for peptide bond formation and an aryl bromide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
The choice between Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS) depends heavily on the chemical state of the C-terminus and the intended stage of the cross-coupling reaction.
Feature
Liquid-Phase (LPPS)
Solid-Phase (SPPS)
Direct Utility
High. Used directly as the C-terminal amine component.
Low. Methyl ester prevents direct resin loading; requires hydrolysis or conversion.
Cross-Coupling
Performed in solution. High reactivity but requires catalyst scavenging (Pd removal).
Performed on-resin.[1] "Pseudo-dilution" prevents homocoupling; catalyst washes away easily.
Scale
Preferred for multigram-to-kilogram scale of short fragments (di/tripeptides).
Preferred for longer sequences (>5 residues) and library generation.
Racemization Risk
Moderate (during coupling and Suzuki steps).
Low (if using urethane protection like Fmoc/Boc).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for utilizing H-Phe(4-Br)-OMe. Note the mandatory "Bridge Step" required to adapt the methyl ester for standard SPPS.
Caption: Workflow logic comparing direct solution-phase utility vs. the conversion required for solid-phase integration.
Module A: Liquid-Phase Synthesis (LPPS)
Best for: Short peptides (di/tripeptides), C-terminal methyl esters, and scale-up.
Protocol 1: Direct Coupling (C-Terminal Capping)
In this protocol, H-Phe(4-Br)-OMe.HCl acts as the nucleophile.
Reagents:
Amine: H-Phe(4-Br)-OMe.HCl (1.0 equiv)
Carboxylic Acid: Boc-AA-OH or Fmoc-AA-OH (1.1 equiv)
Base: DIPEA (3.0 equiv for HCl salt neutralization)
Solvent: DCM or DMF (anhydrous)
Step-by-Step:
Dissolution: Dissolve the carboxylic acid (Boc-AA-OH) and coupling agent (e.g., HATU) in anhydrous DMF. Stir at 0°C for 10 minutes.
Activation: Add DIPEA (1.0 equiv) to activate the acid.
Addition: In a separate vial, dissolve H-Phe(4-Br)-OMe.HCl in DMF with remaining DIPEA (2.0 equiv) to free the amine. Add this solution dropwise to the activated acid mixture.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.
Challenge: Removing Palladium (Pd) from the final product.
Reagents:
Substrate: Boc-AA-Phe(4-Br)-OMe
Boronic Acid: Aryl-B(OH)₂ (1.2–1.5 equiv)
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (0.05 equiv)
Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv)
Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)
Procedure:
Degas solvents with Nitrogen/Argon for 15 mins.
Combine substrate, boronic acid, base, and catalyst in a sealed tube.
Heat to 80–90°C for 4–12 hours.
Purification (Crucial): Filter through a Celite pad to remove bulk Pd. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with sodium diethyldithiocarbamate solution to reach <10 ppm Pd limits.
Module B: Solid-Phase Synthesis (SPPS)
Best for: Long peptides, library generation, and clean cross-coupling (easy Pd removal).
Protocol 3: The "Bridge" – Converting Ester to Fmoc-Acid
Since methyl esters cannot be loaded onto standard Wang/Rink resins, you must first convert H-Phe(4-Br)-OMe to Fmoc-Phe(4-Br)-OH.
Part A: Hydrolysis
Dissolve H-Phe(4-Br)-OMe.HCl (10 mmol) in THF/Water (1:1).
Add LiOH (2.5 equiv) at 0°C. Stir at RT for 1–2 hours.
Monitor disappearance of ester by TLC.
Acidify carefully to pH ~6 with 1M HCl. Do not isolate yet.
Part B: Fmoc Protection (One-Pot)
Adjust pH back to ~8–9 using Na₂CO₃.
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in THF/Dioxane.
Stir overnight at RT.
Work-up: Acidify to pH 2 with 1M HCl (product precipitates or extract with EtOAc). Wash organic layer with water/brine.
Result:Fmoc-Phe(4-Br)-OH . This is now "SPPS-Ready."
Protocol 4: On-Resin Suzuki Coupling
This is the superior method for library synthesis as the resin allows extensive washing to remove the Pd catalyst.
Pd Wash: Wash with 0.05M sodium diethyldithiocarbamate in DMF (3x 5 mins) to strip residual Pd from the resin matrix.
Final wash with DCM (3x).
Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).
Comparative Analysis & Troubleshooting
Yield and Purity Matrix
Parameter
Liquid-Phase (Solution)
Solid-Phase (On-Resin)
Coupling Efficiency
>90% (Standard)
>95% (Using excess reagents)
Suzuki Yield
70–90%
60–85% (Slightly lower due to steric hindrance in resin pores)
Purity (Crude)
Lower (requires column chromatography)
Higher (reagents washed away)
Pd Contamination
High risk (requires scavenging)
Low risk (washes away)
Homocoupling (Ar-Ar)
Risk exists (Ar-Br + Ar-Br)
Negligible (Site isolation on resin)
Troubleshooting Guide
Problem: Low conversion in On-Resin Suzuki.
Cause: Steric hindrance or oxidation of Pd catalyst.
Fix: Use a more active catalyst system like Pd₂(dba)₃ / SPhos or Pd-PEPPSI-IPr . Ensure strict anaerobic conditions (degas solvents). Use Microwave irradiation.[1]
Problem: Racemization of Phe(4-Br).
Cause: High temperature + basic conditions during Suzuki coupling.
Fix: Use milder bases (e.g., K₃PO₄ instead of carbonates) or lower temperatures (60°C) with longer reaction times.
References
BioCrick. Product Datasheet: H-DL-Phe(4-Cl)-OMe.HCl (Analogous properties). Retrieved from
BenchChem. A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br). Retrieved from
MDPI. Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Retrieved from
ACS Publications. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. J. Org. Chem. Retrieved from
Peptide.com (AAPPTEC). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
Application Note: Precision Functionalization of Aryl Bromide Phenylalanine Methyl Esters
Executive Summary This guide details the protocols for transforming the aryl bromide moiety of phenylalanine methyl esters (specifically 4-bromo-L-phenylalanine methyl ester) into diverse functional motifs. The aryl brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for transforming the aryl bromide moiety of phenylalanine methyl esters (specifically 4-bromo-L-phenylalanine methyl ester) into diverse functional motifs. The aryl bromide serves as a high-value "chemical handle," enabling the rapid generation of non-canonical amino acid (ncAA) libraries for PROTAC linkers, peptide staples, and peptidomimetics.
Key Technical Challenge: The primary challenge is achieving high conversion of the Ar-Br bond while preserving the integrity of the methyl ester (susceptible to hydrolysis) and the
-chiral center (susceptible to racemization).
Strategic Considerations & Chemical Logic
Before initiating synthesis, three critical control points must be addressed to ensure experimental success.
The "Trojan Horse" Strategy: N-Protection
While the prompt focuses on the methyl ester, functionalizing the free amine substrate is chemically unsound. The free N-terminal amine can coordinate to Palladium (Pd), poisoning the catalyst or leading to N-arylation side products.
Recommendation: Always ensure the N-terminus is protected (e.g., Boc, Fmoc, or Cbz) prior to cross-coupling.
Logic: This sterically shields the nitrogen and modulates the solubility of the substrate in organic solvents like 1,4-Dioxane or Toluene.
Racemization Risk Assessment
The
-proton of phenylalanine is acidic ( in DMSO), but less so than phenylglycine. However, the presence of strong bases (e.g., NaO^tBu) typically used in Buchwald-Hartwig couplings can deprotonate this center, leading to racemization via an enolate intermediate.
Best for: Creating biphenyl side chains to probe hydrophobic pockets.
Chemical Logic: We utilize SPhos Pd G2 , a precatalyst that activates quickly and forms a monoligated Pd(0) species. SPhos is bulky, preventing catalyst aggregation, and electron-rich, facilitating oxidative addition into the Ar-Br bond.
Solvate: Add anhydrous Dioxane (5 mL) via syringe.
Reaction: Heat to 80°C for 16 hours.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
Purification: Flash chromatography. Note: Amino-esters can be streaky; add 1% Et3N to the eluent.
Protocol C: Sonogashira Coupling (Alkynylation)
Best for: "Click" chemistry handles or rigid peptide stapling.
Chemical Logic: This reaction requires a copper co-catalyst (CuI). To prevent the "Glaser coupling" (homocoupling of alkynes), we must exclude oxygen rigorously.
Preventing racemization of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate during synthesis
A Guide to Preventing Racemization and Ensuring Chiral Purity Welcome to the Technical Support Center for the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This resource is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Racemization and Ensuring Chiral Purity
Welcome to the Technical Support Center for the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar chiral molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing racemization and maintaining the stereochemical integrity of your compound.
Troubleshooting Guide: Loss of Enantiomeric Purity
One of the most critical challenges in the synthesis of chiral α-amino acid esters like Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is the potential for racemization. This guide provides a systematic approach to diagnosing and resolving issues related to the loss of enantiomeric excess (ee).
Issue 1: Significant Racemization Detected After Esterification
Symptoms: Chiral HPLC analysis of your crude product shows a significant peak corresponding to the (R)-enantiomer, resulting in low enantiomeric excess.
Root Cause Analysis and Solutions:
The esterification step, particularly under harsh conditions, is a common source of racemization. The primary mechanism involves the abstraction of the acidic α-proton of the amino acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[1][2]
Troubleshooting Steps:
Evaluate Your Esterification Method:
Fischer Esterification (Acid-Catalyzed): While a classic method, the use of strong acids (like H₂SO₄ or HCl gas) and elevated temperatures significantly increases the risk of racemization.[3][4]
Solution: Opt for milder acid catalysts such as p-toluenesulfonic acid (PTSA) and use the minimum effective temperature. Consider alternative, milder esterification procedures.
Consider Milder Esterification Protocols:
Thionyl Chloride/Methanol: This is a widely used and generally effective method for converting amino acids to their methyl esters. However, careful temperature control is crucial.
Protocol:
Suspend the (2S)-2-amino-3-(4-bromophenyl)propanoic acid in anhydrous methanol at -10 to 0 °C under an inert atmosphere.
Slowly add thionyl chloride dropwise while maintaining the low temperature.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
The product is typically isolated as the hydrochloride salt, which is often more stable against racemization.[5]
TMS-Cl/Methanol: Trimethylsilyl chloride in methanol provides a mild in situ generation of HCl, often leading to cleaner reactions with less racemization.
Protect the Amino Group First:
Protecting the amino group with a suitable group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) can significantly reduce the acidity of the α-proton, thereby minimizing racemization during subsequent esterification.[6][] The ester can then be formed under milder conditions (e.g., using DCC/DMAP or other standard coupling agents), followed by deprotection.
Issue 2: Racemization During Work-up or Purification
Symptoms: The enantiomeric excess of your product decreases after aqueous work-up or column chromatography.
Root Cause Analysis and Solutions:
Exposure to basic or even mildly acidic conditions during work-up and purification can lead to racemization, especially if the amino group is unprotected.
Troubleshooting Steps:
Maintain a Neutral or Slightly Acidic pH:
During aqueous extraction, use a mildly acidic solution (e.g., dilute citric acid or a phosphate buffer at pH 5-6) to wash the organic layer. Avoid basic washes (e.g., sodium bicarbonate or carbonate solutions) if the amino group is free.
Solvent and Temperature Considerations During Purification:
Column Chromatography: Use neutral silica gel. If basic or acidic impurities are a concern, consider using a pre-treated silica gel.
Temperature: Perform all purification steps at room temperature or below to minimize the risk of temperature-induced racemization.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the context of drug development, the biological activity of a molecule is often specific to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, maintaining the enantiopurity of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is critical.[][9]
Q2: Which factors have the most significant impact on racemization?
A2: Several factors can influence the rate of racemization, including:
Temperature: Higher temperatures accelerate the rate of racemization.[3][8]
Base: The presence of a base is a primary driver of racemization by promoting the abstraction of the α-proton. The strength and steric hindrance of the base are important considerations.[10][11][12]
Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and thus influence the rate of racemization.[12]
Protecting Groups: The nature of the protecting group on the amino function can significantly impact the acidity of the α-proton.[6][13]
Q3: Are there specific reagents that are known to suppress racemization during coupling reactions (if preparing the ester from a protected amino acid)?
A3: Yes, the choice of coupling reagents and additives is crucial. When forming the ester from a protected amino acid, using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with additives such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure is known to suppress racemization.[10][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.
Q4: How can I accurately determine the enantiomeric purity of my product?
A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) after appropriate derivatization, and polarimetry, which measures the optical rotation of the sample.
Protocol for Chiral HPLC Analysis:
A general protocol for determining the enantiomeric excess is as follows:
Sample Preparation: Dissolve a small amount of the synthesized Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate in the mobile phase or a suitable solvent.
Column: Use a chiral HPLC column (e.g., a column with a cellulose or amylose-based chiral stationary phase).
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio will need to be optimized for your specific column and compound.
Analysis: Inject the sample and monitor the elution of the two enantiomers using a UV detector. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Q5: What is the role of the N-protecting group in preventing racemization?
A5: N-protecting groups play a vital role by reducing the acidity of the α-proton.[6][] Groups like Boc and Cbz are electron-donating, which helps to destabilize the formation of the planar enolate intermediate that is central to the racemization mechanism. This makes it more difficult for a base to abstract the α-proton, thus preserving the stereochemical integrity of the amino acid ester.
Visualizing the Problem: The Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization of an α-amino ester.
Caption: A step-by-step workflow for troubleshooting racemization.
Summary of Key Parameters for Minimizing Racemization
Parameter
Recommendation
Rationale
Temperature
Maintain low temperatures (0 °C or below) during critical steps.
Reduces the rate of enolization and racemization. [3][8]
pH/Base
Avoid strong bases. Use sterically hindered, non-nucleophilic bases if necessary, and maintain a neutral or slightly acidic pH during work-up.
Minimizes the abstraction of the acidic α-proton. [10][11][12]
Reagents
For esterification, use mild methods (e.g., SOCl₂/MeOH). For coupling reactions, use additives like HOBt or Oxyma.
Less reactive intermediates are formed, which are less prone to racemization. [10][14]
Protecting Groups
Utilize N-protecting groups like Boc or Cbz prior to reactions that may induce racemization.
Decreases the acidity of the α-proton, making it less susceptible to abstraction. [6][]
References
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available at: [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. Available at: [Link]
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2. Available at: [Link]
Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed. Available at: [Link]
Base catalyzed racemization of amino acid derivatives | Request PDF - ResearchGate. Available at: [Link]
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Available at: [Link]
Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. Available at: [Link]
99359-33-8 | Methyl (2s)-2-amino-3-(4-bromophenyl)propanoate - AA Blocks. Available at: [Link]
A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat - ChemRxiv. Available at: [Link]
Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes | Request PDF - ResearchGate. Available at: [Link]
Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise - ACS Publications. Available at: [Link]
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate - - MilliporeSigma. Available at: [Link]
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]
WO2015026082A1 - Α-amino acid racemization method - Google Patents.
an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. Available at: [Link]
A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine (1999) | Hiroyuki Nakamura | 38 Citations - SciSpace. Available at: [Link]
A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Request PDF - ResearchGate. Available at: [Link]
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Available at: [Link]
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst - Georgia Southern Commons. Available at: [Link]
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
Benzenepropanoic acid, α-isocyanato-, methyl ester, (S) - Organic Syntheses Procedure. Available at: [Link]
Technical Support Center: Suzuki Coupling of 4-Bromo-L-Phenylalanine Methyl Ester
Status: Operational Ticket Focus: Yield Optimization & Stereochemical Retention Assigned Specialist: Senior Application Scientist Introduction: The Dual Challenge You are working with 4-bromo-L-phenylalanine methyl ester...
You are working with 4-bromo-L-phenylalanine methyl ester . This substrate presents a classic "conflict of interest" in palladium catalysis:
The Yield Challenge: The free amine (or its HCl salt) can coordinate strongly to Palladium, poisoning the catalyst and stalling the cycle.
The Stereochemical Challenge: The
-proton of the phenylalanine ester is acidic (). Standard Suzuki bases (carbonates, hydroxides) combined with heat can deprotonate this center, leading to racemization (conversion of L- to D/L- mix) via an enolate intermediate.
This guide provides self-validating protocols to solve these specific issues.
Before altering your reaction, identify your primary failure mode.
Issue A: Low Yield / Stalled Reaction
Symptom: Starting material remains after 12h. Catalyst turns black (Pd black precipitation) early.
Root Cause 1: Catalyst Poisoning. If your amine is unprotected (free
), it acts as a ligand, displacing phosphines and deactivating the Pd center.
Root Cause 2: HCl Salt Neutralization. Commercial 4-bromo-L-Phe-OMe is often supplied as the HCl salt . If you calculate base equivalents based on the coupling stoichiometry alone, the HCl consumes 1 equivalent of base immediately, leaving the reaction too acidic for the transmetallation step.
Solution:
Mandatory: Use N-protection (Boc, Fmoc, or Acetyl).
Correction: If you must run it unprotected, use a massive excess of base (3-4 equiv) and a catalyst resistant to amine poisoning (e.g., Pd(dppf)Cl₂ ).
Issue B: Loss of Chirality (Racemization)[1]
Symptom: Yield is good, but chiral HPLC shows <99% ee (enantiomeric excess).
Root Cause: The base is too strong or the temperature is too high.
Solution: Switch to Buchwald's SPhos system or Molander's Trifluoroborate system. These allow coupling at lower temperatures or with weaker bases.[1]
Module 2: Optimized Protocols
Do not use generic "Suzuki conditions" (e.g.,
). These are fatal for this substrate. Choose one of the following high-fidelity protocols.
Protocol A: The "Buchwald" Method (Best for Stereoretention)
Rationale: The SPhos ligand creates a highly active catalyst that facilitates oxidative addition at lower temperatures, while its bulk prevents the amine from coordinating. Using
(mild base) minimizes -deprotonation.
Component
Reagent
Equivalents
Notes
Substrate
N-Boc-4-Br-L-Phe-OMe
1.0
Must be N-protected
Partner
Aryl Boronic Acid
1.5
Excess ensures completion
Catalyst
Pd(OAc)₂
0.02 (2 mol%)
Precursor
Ligand
SPhos
0.04 (4 mol%)
1:2 Pd:Ligand ratio
Base
(tribasic)
3.0
Milder than carbonates
Solvent
Toluene / Water
20:1
Biphasic is crucial
Temp
80°C
-
Do not exceed 90°C
Step-by-Step:
Charge a reaction vial with Pd(OAc)₂ and SPhos.
Add the aryl boronic acid, the protected phenylalanine substrate, and solid
.
Evacuate and backfill with Argon (x3).
Add degassed Toluene and Water.
Stir vigorously at 80°C for 8–12 hours.
Workup: Cool to RT immediately. Dilute with EtOAc, wash with water.
Protocol B: The "Molander" Method (Best for Robustness)
Rationale: Potassium organotrifluoroborates (
) are more stable than boronic acids and release the active boron species slowly. This prevents "protodeboronation" and allows the use of alcoholic solvents which are gentle on amino acids.
This decision tree guides you through the optimization process based on your observed results.
Caption: Logical workflow for diagnosing yield and stereochemical failures in amino acid cross-coupling.
Diagram 2: The Racemization Mechanism
Understanding how you lose the L-configuration is key to preventing it.
Caption: Competition between the desired Suzuki coupling (Blue path) and the base-catalyzed racemization (Yellow/Red path).
Frequently Asked Questions (FAQs)
Q1: Can I use the HCl salt of the phenylalanine methyl ester directly?A: Technically yes, but it is risky. You must add exactly 1 extra equivalent of base to neutralize the HCl. However, this generates in-situ salts that can affect solubility. Recommendation: Free base the ester first (partition between EtOAc/Sat.
) or, preferably, use the N-Boc protected version.
Q2: Why is my methyl ester hydrolyzing to the carboxylic acid?A: You are likely using a Carbonate base (
, ) with too much water at high temperatures. This creates saponification conditions.
Fix: Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in Dioxane, or use Protocol A (
is less nucleophilic toward the ester).
Q3: Is "Pd-EnCat" or immobilized Palladium useful here?A: For yield, yes. For racemization, usually no. Immobilized catalysts often require higher temperatures to achieve the same turnover frequency (TOF), which increases the risk of thermal racemization. Homogeneous catalysts like Pd-SPhos or Pd-XPhos are superior for sensitive chiral substrates.
References
Prevention of Racemization with SPhos:
Milne, J. E., & Buchwald, S. L. (2004). Extremely Active Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.
[Link]
(Note: Establishes SPhos as the ligand of choice for base-sensitive substrates).
Amino Acid Specific Coupling (Molander Salts):
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
[Link]
(Note: Defines the mild aqueous/alcohol conditions ideal for amino acids).
Racemization Mechanisms in Peptide/Amino Acid Coupling:
Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
[Link]
Technical Support Center: Troubleshooting H-Phe(4-Br)-OMe Aqueous Solubility
Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-Bromo-L-phenylalanine methyl ester (H-Phe(4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-Bromo-L-phenylalanine methyl ester (H-Phe(4-Br)-OMe) .
Below, we dissect the physicochemical root causes of its insolubility, provide an interactive FAQ for common experimental failures, and outline self-validating protocols to rescue your assays.
Root Cause Analysis: The "Why" Behind the Precipitation
To successfully solubilize H-Phe(4-Br)-OMe, we must first understand why it resists aqueous integration. Standard amino acids are zwitterionic at physiological pH, which grants them excellent water solubility. However, H-Phe(4-Br)-OMe features two critical modifications:
Loss of the Zwitterion: The C-terminal methyl esterification masks the negatively charged carboxylate group. This leaves only the N-terminal amine (pKa ~9.0) available for ionization, which is thermodynamically insufficient to pull the molecule into solution[1].
Halogenated Hydrophobicity: The 4-bromo substitution on the aromatic ring drastically increases the molecule's lipophilicity. In an aqueous buffer, the water molecules must form a highly ordered, entropically unfavorable "cage" around this bulky hydrophobic moiety, leading to rapid self-association and precipitation.
Interactive Troubleshooting & FAQs
Q: Every time I add my H-Phe(4-Br)-OMe DMSO stock to PBS, it immediately crashes out as a cloudy suspension. What is happening?A: You are observing "solvent shock." When a highly concentrated hydrophobic ester in DMSO is rapidly introduced to an aqueous environment, the local dielectric constant changes abruptly. The hydrophobic 4-bromo-phenyl rings aggregate with each other faster than the DMSO can diffuse into the bulk water.
Solution: You must alter the thermodynamics of the addition. Warming the buffer increases kinetic energy, and adding the stock dropwise under vigorous vortexing prevents localized concentration spikes.
Q: My cell-based assay cannot tolerate >1% DMSO, but I need a 2 mM working concentration of the peptide. How can I achieve this?A: You must bypass organic solvents entirely by using a solubilizing excipient, such as a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for aromatic halogens. Cyclodextrins possess a hydrophilic exterior and a hydrophobic toroid cavity. They sequester the hydrophobic 4-bromo-phenyl ring, releasing ordered high-energy water molecules from the cavity (an entropically driven process)[]. This paradoxically elevates the apparent solubility by orders of magnitude without altering the molecule's ionization state or requiring toxic co-solvents[3].
Q: Can I just lower the buffer pH to 3.0 to fully protonate the N-terminal amine and force it into solution?A: No. While lowering the pH will fully protonate the free amine, it introduces a critical chemical risk: ester hydrolysis. Prolonged exposure of methyl esters to acidic aqueous environments catalyzes the cleavage of the ester bond, converting your molecule back to the parent amino acid, H-Phe(4-Br)-OH. This alters the pharmacological profile of your compound and will invalidate your experimental results.
Solubilization Decision Workflow
Fig 1. Decision matrix for resolving H-Phe(4-Br)-OMe solubility based on assay constraints.
Self-Validating Experimental Protocols
Protocol A: The Co-Solvent Step-Down Method
Use this protocol only if your downstream application tolerates up to 5% DMSO.
Master Stock Preparation: Weigh H-Phe(4-Br)-OMe powder and dissolve in 100% anhydrous DMSO to create a 50 mM master stock.
Self-Validation: The solution must be optically clear. If it is cloudy, ambient moisture has compromised your anhydrous DMSO, and the peptide has prematurely aggregated.
Buffer Preparation: Warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C in a water bath.
Causality: Elevated temperature increases the kinetic energy of the solvent molecules, reducing the localized solvent shock during the addition phase.
Dynamic Addition: Place the warmed buffer on a vortex mixer set to medium-high. While the liquid is actively swirling, add the DMSO stock dropwise directly into the center of the vortex. Do not let the drops hit the plastic wall of the tube.
Equilibration: Allow the solution to equilibrate to room temperature slowly over 30 minutes.
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol for in vivo studies or sensitive cell assays requiring strictly aqueous conditions.
Host Solution Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your target aqueous buffer. Filter through a 0.22 µm membrane.
Direct Addition: Add the dry H-Phe(4-Br)-OMe powder directly to the cyclodextrin solution to reach a target concentration of 5 mM.
Thermodynamic Activation: Sonicate the suspension in a water bath for 15–30 minutes at 30°C.
Causality: Sonication provides the activation energy required to displace the ordered water molecules inside the cyclodextrin cavity, allowing the brominated aromatic ring to slip inside and form the inclusion complex[4].
Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes.
Self-Validation: The supernatant contains the fully solubilized inclusion complex. The absence of a visible pellet at the bottom of the tube confirms 100% complexation efficiency.
Fig 2. Thermodynamic mechanism of cyclodextrin-mediated inclusion complexation.
Quantitative Solubility Data Summary
Use the table below to select the appropriate vehicle system based on your target concentration requirements.
Vehicle System
Max Soluble Concentration
Stability (24h at 25°C)
Recommended Application
PBS (pH 7.4)
< 0.1 mM
High
Baseline reference only
5% DMSO in PBS
~0.5 mM
Moderate (Prone to crash)
Short-term biochemical assays
20% HP-β-CD in PBS
> 5.0 mM
High
In vivo dosing / Cell culture
Acidic Buffer (pH 3.0)
~2.0 mM
Low (Ester hydrolysis)
Not recommended
References
Chemical Synthesis and Semisynthesis of Lipidated Proteins
Source: PMC - NIH
1
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: PMC - NIH
3
Cyclodextrin Solutions for API Solubility Boost
Source: BOC Sciences
Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin
Source: MDPI
4
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies to mitigate ester hydrolysis when handling methyl 4-bromophenylalaninate (CAS: 99359-32-7) during aqueous workups and free-basing procedures.
Mechanistic Causality: Why Does Hydrolysis Occur During Workup?
Amino acid methyl esters are notoriously sensitive to base-catalyzed hydrolysis (saponification) during the free-basing of their hydrochloride salts. Understanding the chemical causality is essential for preventing product loss:
Electrophilic Vulnerability: In the HCl salt form, the protonated
-amine () exerts a strong electron-withdrawing inductive effect. This effect, compounded by the electron-withdrawing nature of the 4-bromoaryl group, renders the adjacent ester carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions ().
pKa Shift Dynamics: The
of the -amine in the intact methyl ester is approximately 7.0–7.5. However, upon hydrolysis to the free carboxylic acid, the amine's shifts drastically to ~9.0–9.5, as detailed in studies on [1]. If a strong base (pH > 9) is used, rapid saponification occurs, and the resulting 4-bromophenylalanine is immediately protonated into a zwitterion. This traps the degraded product in the aqueous layer, completely destroying organic recovery.
Quantitative Data: pH and Temperature Effects on Hydrolysis Risk
To optimize your workup, strict adherence to pH and temperature boundaries is required. The table below summarizes the causality between workup conditions and hydrolysis rates.
Workup Condition
Target pH
Temperature
Hydrolysis Risk
Recommended Base
Outcome / Causality
Strongly Basic
> 10.0
25 °C
Critical
NaOH, KOH (Avoid)
Rapid saponification; product lost to aqueous layer as a zwitterion.
Moderately Basic
8.5 - 9.5
25 °C
High
Partial hydrolysis; significant yield reduction during phase separation.
Mildly Basic
7.5 - 8.0
0 - 5 °C
Low
(sat. aq.)
Optimal for free-basing; kinetically outcompetes hydrolysis if done rapidly.
Non-Aqueous
N/A
0 - 25 °C
Negligible
DIPEA, TEA in DCM
Zero aqueous exposure; ideal for in situ downstream coupling.
Self-Validating Experimental Protocols
To ensure high-fidelity recovery of methyl 4-bromophenylalaninate, utilize one of the following validated methodologies.
Protocol A: Mild Aqueous Workup (Free-Basing the HCl Salt)
This protocol utilizes kinetic control (low temperature, short contact time) to prevent hydrolysis while effectively neutralizing the HCl salt according to standard protocols[2].
Cooling & Suspension: Suspend methyl 4-bromophenylalaninate HCl (1.0 eq) in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL/g) and cool the flask to 0 °C using an ice bath.
Rapid Phase Separation: Immediately transfer the mixture to a separatory funnel. Separate the organic layer containing the free base.
Causality Check: The biphasic contact time must be strictly under 15 minutes . Prolonged aqueous exposure, even at pH 8, initiates background hydrolysis.
Washing & Drying: Wash the organic layer once with ice-cold brine to remove residual water, dry over anhydrous
, and filter.
Concentration: Evaporate the solvent under reduced pressure.
Critical Parameter: Maintain the rotary evaporator water bath strictly below 30 °C . Thermal stress in the presence of trace moisture accelerates ester cleavage.
For downstream applications like Boc-protection or peptide coupling, bypass the aqueous workup entirely, a technique commonly used in [3].
Dissolution: Dissolve the methyl 4-bromophenylalaninate HCl salt in anhydrous Dichloromethane (DCM) under an inert atmosphere (
or Ar).
In Situ Neutralization: Add 1.05 to 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C.
Direct Coupling: Stir for 15 minutes. The free amine is now generated in situ and is ready for the immediate addition of your activated carboxylic acid or protection reagent (e.g.,
).
Workup Workflow & Logical Relationships
Optimal workup workflow for methyl 4-bromophenylalaninate to prevent ester hydrolysis.
Troubleshooting FAQs
Q: I used 1M NaOH to free-base my methyl 4-bromophenylalaninate, and my recovered yield was <10%. Where did my product go?A: The use of a strong base (pH > 13) caused rapid saponification of the methyl ester. Because the
of the amine shifts to ~9 upon ester cleavage, the resulting 4-bromophenylalanine formed a highly water-soluble zwitterion[1]. Your product was permanently trapped in the discarded aqueous layer. Always use mild bases like [2].
Q: Can I leave the biphasic mixture (EtOAc / aq.
) stirring overnight to ensure complete neutralization?A: Absolutely not. While is a mild base, prolonged exposure to an aqueous environment at room temperature will lead to steady, thermodynamically driven background hydrolysis. Phase separation must be performed immediately (within 15 minutes) to maintain kinetic control over the product.
Q: Does the 4-bromo substitution on the phenyl ring affect the hydrolysis rate compared to standard phenylalanine?A: Yes. The 4-bromo group is electron-withdrawing via induction. This slightly increases the electrophilicity of the ester carbonyl compared to an unsubstituted phenylalanine methyl ester. Consequently, methyl 4-bromophenylalaninate is marginally more sensitive to nucleophilic attack, reinforcing the strict requirement for cold temperatures and rapid phase separation.
Q: My concentrated product turned into a sticky, degraded semi-solid. What happened?A: This is a classic symptom of thermal degradation combined with trace moisture. If your rotary evaporator water bath exceeded 30 °C and the organic layer was not thoroughly dried with
, the residual water and heat catalyzed the hydrolysis of the ester during concentration. Ensure strict temperature control (< 30 °C) and rigorous drying.
References
Title: Constitutional adaptation to pKa modulation by remote ester hydrolysis
Source: Nature Communications / Chemical Science
URL: [Link]
Purification techniques for removing palladium from H-Phe(4-Br)-OMe derivatives
Ticket ID: PD-REM-4BR-PHE Subject: Technical Guide for Palladium Removal from H-Phe(4-Br)-OMe Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Stic...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PD-REM-4BR-PHE
Subject: Technical Guide for Palladium Removal from H-Phe(4-Br)-OMe Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Sticky" Amine Problem
Welcome to the technical support center. You are likely dealing with a phenylalanine derivative (H-Phe-OMe scaffold) contaminated with residual palladium (Pd) following a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Core Challenge:
The difficulty you are facing stems from the N-terminus (free amine) of your phenylalanine backbone. Unlike simple aryl systems, amino acid esters act as bidentate ligands. The free amine (
) and the ester carbonyl () effectively "poison" the palladium, creating stable chelate complexes that resist standard filtration.
This guide prioritizes chelation-disruption strategies over simple adsorption.
Module 1: Diagnostic & Strategy Selection
Before selecting a reagent, determine the nature of your Pd contaminant.[1] Use the decision tree below to select the correct workflow.
Figure 1: Strategic decision tree for selecting the optimal purification method based on Pd speciation and substrate functionality.
Module 2: The "Gold Standard" Protocols
Protocol A: The Protonation-Scavenge Hybrid (Recommended)
Best for: H-Phe derivatives where the amine is robust.
Mechanism: Palladium coordinates strongly to neutral amines. By protonating the amine (
), you destroy its ability to bind Pd, allowing the scavenger to capture the now-labile metal.
Step-by-Step:
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).
Acidification: Add 1.05 eq of HCl (4M in Dioxane) or wash with dilute aqueous HCl (if product doesn't hydrolyze). Goal: Ensure pH < 3.
Scavenger Addition: Add SiliaMetS® Thiol or Biotage® ISOLUTE® Si-TMT (0.5 eq w/w relative to crude mass).
Incubation: Stir at 50°C for 4 hours . (Heat is crucial to break the initial Pd-Amine complex).
Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE membrane.
Neutralization: If the free base is required, wash filtrate with sat.
.
Protocol B: The N-Acetylcysteine (NAC) Wash
Best for: Large scale, cost-sensitive projects, or when solid scavengers fail.
Mechanism: NAC is a "soluble scavenger." Its thiol and carboxylic acid groups form a water-soluble complex with Pd (
), pulling it from the organic phase into the aqueous phase.
Step-by-Step:
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 with NaOH (NAC works best as the thiolate anion).
Execution:
Dissolve product in Ethyl Acetate or MeTHF.
Add the NAC solution (20 vol% relative to organic layer).
Vigorous Stirring (not just shaking) at 40°C for 1 hour.
Separation: Separate layers. The aqueous layer will likely turn dark/orange (containing the Pd).
Repeat: Repeat wash 2x.
Polishing: Wash organic layer with water and brine to remove residual NAC.
Module 3: Comparative Data & Scavenger Selection
Not all scavengers work for amino acid derivatives.[1] See the efficiency comparison below.
Scavenger Type
Functional Group
Efficiency for Phe-Derivatives
Pros
Cons
SiliaMetS® Thiol
Propylthiol (-SH)
High
Industry standard; high affinity for Pd(II).
Can smell; requires filtration.
SiliaMetS® DMT
Dimercaptotriazine
Very High
Best for "difficult" Pd species; broad spectrum.
More expensive than Thiol.
Activated Carbon
N/A
Low/Medium
Cheap.
Yield Loss: Phe-derivatives stick to carbon; non-selective.
The following diagram illustrates the chemical logic behind the SiliaMetS® Thiol workflow, specifically addressing the competitive binding of the Phenylalanine amine.
Figure 2: Ligand exchange mechanism: Thermal activation is required to overcome the activation energy of the Pd-Amine bond dissociation.
Module 5: Troubleshooting & FAQs
Q: I used activated carbon, and my yield dropped by 40%. Why?A: Phenylalanine derivatives contain aromatic rings and polar esters. Activated carbon adsorbs these via
stacking and polar interactions. Avoid carbon for amino acid derivatives unless you have optimized the carbon-to-product ratio (<10 wt%).
Q: The Pd level is stuck at 50 ppm. How do I get to <10 ppm (ICH Q3D)?A: This is likely due to "Pd leaching" from the scavenger or equilibrium limitations.
Fix 1: Switch solvent to something less coordinating (e.g., Toluene instead of THF) if solubility permits.
Fix 2: Use SiliaMetS® DMT .[3] The triazine ring chelates Pd more aggressively than simple thiols.
Q: Can I use these methods if my "4-Br" group is still present?A: Yes. Thiol scavengers and NAC washes are chemically compatible with aryl bromides. They will not reduce the C-Br bond under standard scavenging conditions (unlike hydrogenation or harsh hydride reductions).
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4] Advanced Synthesis & Catalysis.[3][5] Link
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Application Notes. SiliCycle.[6] Link
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[7] Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4][8] Link
Biotage. (2024). ISOLUTE® Si-TMT: Metal Scavenging User Guide. Biotage. Link
Overcoming steric hindrance in reactions with (2S)-2-amino-3-(4-bromophenyl)propanoate
The following guide is structured as a specialized Technical Support Center response for researchers working with (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine). Subject: Overcoming Steric Hindrance &...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a specialized Technical Support Center response for researchers working with (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine).
Subject: Overcoming Steric Hindrance & Racemization in 4-Bromo-L-phenylalanine Workflows
Status: Open
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Molecule Profile
You are encountering difficulties with 4-Bromo-L-phenylalanine (4-Br-Phe) . This non-canonical amino acid presents a dual challenge:
Steric Bulk: The para-bromo substituent increases the hydrodynamic radius of the side chain, causing aggregation (β-sheet formation) and hindering access to the N-terminus during SPPS.
Electronic Activation: The electron-withdrawing bromine atom on the aromatic ring increases the acidity of the
-proton, significantly elevating the risk of racemization during activation compared to native Phenylalanine.
This guide provides self-validating protocols to manage these physicochemical properties during backbone assembly and subsequent palladium-catalyzed diversification.
Module A: Backbone Assembly (Peptide Coupling)
The Core Issue: Racemization vs. Coupling Efficiency
Standard coupling reagents (HBTU/HATU) with strong bases (DIEA) often lead to significant racemization of 4-Br-Phe. The electron-withdrawing nature of the bromine stabilizes the enol form of the oxazolone (azlactone) intermediate.
Recommended Protocol: Low-Racemization Activation
Objective: Maximize coupling yield while maintaining >99% chiral integrity.
Reagents:
Activator: DIC (Diisopropylcarbodiimide)
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Base:None (or 2,4,6-Collidine if neutralization is strictly required)
Step-by-Step Workflow:
Dissolution: Dissolve Fmoc-4-Br-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
Activation: Add DIC (3.0 eq). Allow to pre-activate for 2 minutes (observe color change to yellow/orange).
Coupling: Add the mixture to the resin-bound free amine.
Microwave Settings (Critical):
Standard AA: 75°C or 90°C.
4-Br-Phe:Do NOT exceed 50°C. Higher temperatures exponentially increase racemization of this specific residue.
Duration: 10 minutes (Microwave) or 60 minutes (Room Temp).
Data: Base-Dependent Racemization Rates
Comparison of racemization levels for electron-deficient Phenylalanine analogs:
Coupling System
Base Added
Temperature
% D-Isomer (Racemization)
Verdict
HATU / HOAt
DIEA (2.0 eq)
25°C
4.5% - 8.0%
High Risk
HBTU / HOBt
DIEA (2.0 eq)
25°C
2.0% - 5.0%
Moderate Risk
DIC / Oxyma
None
50°C
< 0.5%
Recommended
DIC / Oxyma
Collidine
50°C
< 0.8%
Acceptable
Technical Insight: The absence of tertiary bases (DIEA/NMM) prevents the abstraction of the sensitive
-proton. Oxyma Pure acts as a superior nucleophile to HOBt, suppressing the lifetime of the reactive O-acylisourea intermediate.
Once the peptide is assembled, the 4-Br-Phe residue is often buried within the peptide fold. Standard Pd catalysts (e.g., Pd(PPh3)4) are too bulky to penetrate the peptide secondary structure.
Troubleshooting Guide: Cross-Coupling Failure
Symptom: Starting material remains; black Pd precipitation observed.
Root Cause: Catalyst aggregation or inability to access the C-Br bond due to peptide folding.
Visualization: Catalyst Decision Matrix
The following diagram illustrates the logic flow for selecting the correct catalyst system based on your peptide's protecting group status.
Caption: Decision tree for selecting Palladium sources and ligands based on peptide protection status. Note the preference for SPhos derivatives to overcome steric hindrance.
Recommended Protocol: On-Resin Suzuki-Miyaura
Applicability: Late-stage diversification of 4-Br-Phe peptides on Rink Amide resin.
Preparation: Swell resin (0.1 mmol scale) in degassed DMF.
Catalyst Pre-complexation:
In a vial under Argon, mix Pd(OAc)₂ (0.05 eq) and SPhos (0.1 eq) in degassed DMF. Stir 5 mins (Solution turns yellow).
Why SPhos? This Buchwald ligand is electron-rich (facilitates oxidative addition to the Ar-Br bond) and bulky enough to prevent Pd aggregation, yet flexible enough to access the hindered site.
Base: Dissolve K₃PO₄ (2M in water, 5 eq) or Cs₂CO₃ (solid, 3 eq).
Boronic Acid: Add Aryl-Boronic Acid (3-5 eq).
Reaction: Add catalyst solution to resin. Heat to 60°C for 4-12 hours.
Wash: Critical washes with Sodium Diethyldithiocarbamate (0.5% in DMF) to remove trapped Palladium.
Frequently Asked Questions (FAQ)
Q1: I observe low solubility during the synthesis of sequences with multiple 4-Br-Phe residues. How do I fix this?A: The bromine atom significantly increases hydrophobicity.
Immediate Fix: Switch solvent from pure DMF to NMP or a mixture of DMF/DMSO (90:10) during the coupling of the hydrophobic block.
Structural Fix: Insert a "kink" in the backbone. If your sequence allows, use a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) immediately preceding the 4-Br-Phe block to disrupt
-sheet aggregation.
Q2: Can I use standard TFA cleavage cocktails? Will the bromine fall off?A: The Ar-Br bond is stable to standard TFA cleavage (95% TFA, 2.5% TIPS, 2.5% H2O).
Caution: Avoid using silanes (TES/TIPS) in conjunction with palladium remnants, as this can lead to hydrodehalogenation. Ensure the resin is thoroughly washed with dithiocarbamate before adding the cleavage cocktail.
Q3: My Suzuki coupling works, but I see a +15 mass shift. What is it?A: This is likely oxidation of a Methionine (Met) or Tryptophan (Trp) if present, or retention of a methyl group. However, in Suzuki contexts, check for homocoupling of the boronic acid (biaryl formation) which might be sticking to the resin non-specifically. Wash the resin with DCM/MeOH alternating cycles.
References
BenchChem. (2025).[1][2] Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Link
National Institutes of Health (NIH). (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Link
Royal Society of Chemistry. (2025). Microwave-assisted Peptide Synthesis: Chapter 5. Link
MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Link
Biotage. (2023).[3] Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Link
Resolving emulsions during extraction of amino acid methyl esters
Topic: Resolving emulsions during extraction of amino acid methyl esters Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals Ticke...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving emulsions during extraction of amino acid methyl esters
Content type: Technical Support Center (Troubleshooting Guide & FAQs)
Audience: Researchers, Process Chemists, Drug Development Professionals
Ticket Subject: Resolving Persistent Emulsions During Workup
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Amphiphile Trap"
Welcome to the technical support hub. If you are reading this, you are likely staring at a separatory funnel containing a milky, non-separating interface.[1]
The Root Cause:
Amino acid methyl esters are chemically predisposed to form emulsions. Unlike simple organic extractions, these molecules possess a distinct amphiphilic structure :
Hydrophobic Tail: The esterified side chain and methyl group.
Hydrophilic Head: The primary amine (often partially protonated depending on pH).
When you neutralize the hydrochloride salt to extract the free base, you are essentially generating a surfactant in situ. If the reaction solvent (Methanol) is not completely removed, or if the pH is not precisely controlled, you create a stable ternary system (Water/Methanol/DCM) stabilized by your product.
This guide provides a tiered protocol to resolve these emulsions, moving from non-invasive adjustments to aggressive physical interventions.[1]
Prevention Protocol: The "Clean" Workup
Use this Standard Operating Procedure (SOP) to prevent emulsions before they form.
The Golden Rule: Never extract directly from the reaction mixture. Methanol is the enemy of phase separation.
Step-by-Step Methodology
Step
Action
Scientific Rationale
1
Full Evaporation
Remove all methanol/reaction solvent under reduced pressure. Methanol acts as a co-solvent, increasing the mutual solubility of the organic and aqueous phases, stabilizing the emulsion.
2
Aqueous Resuspension
Dissolve the resulting hydrochloride salt residue in a minimal volume of cold water (0–5 °C).
3
Solvent Selection
Avoid DCM if possible. While DCM is a standard solvent, its density (1.33 g/mL) and surface tension often lead to tighter emulsions with amino esters. Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) are often superior alternatives.
4
pH Adjustment
Slowly add saturated Na₂CO₃ or NaHCO₃ to pH ~9–10 while stirring. Do not use strong NaOH unless necessary, as it risks hydrolyzing the ester.
5
The "Swirl"
Add the organic solvent. Do not shake vigorously. Invert the funnel gently 5-10 times with frequent venting. Vigorous shaking shears droplets into micron-sized particles that are slow to coalesce.
Troubleshooting Decision Tree
If an emulsion has already formed, follow this logical pathway to resolve it.
Figure 1: Logical workflow for diagnosing and resolving emulsions during amino acid ester extraction.
Detailed Troubleshooting Guides
Scenario A: The "Milky" Interface (Micro-Emulsion)
Symptoms: No distinct layer boundary; the entire organic layer looks cloudy.
Mechanism: This is often a Pickering Emulsion , stabilized by fine solid particulates (undissolved salts or silica from reagents) or micro-droplets stabilized by the amino ester surfactant.
Resolution:
Filtration (High Success Rate): Vacuum filter the entire mixture (both phases) through a pad of Celite (diatomaceous earth) or a sintered glass frit. The solid particulates stabilizing the emulsion are trapped, and the filtrate usually separates instantly in the receiving flask.
Centrifugation: If filtration is not possible, transfer the emulsion to centrifuge tubes. Spin at 3000–5000 rpm for 5 minutes. The G-force overcomes the electrostatic repulsion keeping the droplets apart.
Scenario B: The "Third Layer" (Rag Layer)
Symptoms: Clear top and bottom layers, but a thick, messy rag layer in the middle.
Mechanism: This is typically caused by protein-like aggregation or localized pH fluctuations where the amino acid is zwitterionic.
Resolution:
Salting Out: Add solid NaCl or saturated brine to the aqueous layer.[2] This increases the ionic strength of the water, decreasing the solubility of organics (salting out) and increasing the density difference between phases.
The Glass Rod Trick: Gently stir only the interface with a glass rod. Sometimes, breaking the surface tension of the rag layer manually is enough to initiate coalescence.
Scenario C: The "Frozen" Separation
Symptoms: Layers are technically separated but taking hours to clarify.
Mechanism: Viscosity match. The densities of your organic phase and aqueous phase are too similar.
Resolution:
Modify Density: If using EtOAc (density ~0.9), add a small amount of Hexane to lighten the organic phase. If using DCM (density ~1.33), add more DCM to increase the weight of the lower layer.
Frequently Asked Questions (FAQ)
Q1: I used NaOH to neutralize the HCl salt, and now my yield is low. Did the emulsion hide my product?
Analysis: While an emulsion might trap product, the use of NaOH is a red flag. Methyl esters are susceptible to base-catalyzed hydrolysis (saponification), converting your ester back into the water-soluble amino acid.
Correction: Always use weaker bases like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) . If you must use NaOH, keep the temperature at 0°C and work very quickly.
Q2: Can I use DCM? Everyone in my lab uses DCM.
Analysis: You can, but DCM is a notorious emulsion former due to its high surface tension and density profile.
Recommendation: If DCM is required for solubility, try a 3:1 mixture of Chloroform:Isopropanol . This "lipid-extraction" style solvent system is excellent for amphiphilic amines and resists emulsion formation better than pure DCM.
Q3: Why does my emulsion get worse when I add water?
Analysis: You likely have residual methanol or a highly concentrated surfactant effect. Adding water might be moving the system into a region of the phase diagram where the surfactant (your product) forms stable micelles.
Correction: Add Brine (Saturated NaCl) instead of pure water. The ions compete for hydration shells, disrupting the micelle structure.
References
Practical Process Research & Development
Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Context: Standard industrial protocols for workup of amphiphilic amines and emulsion breaking str
URL:
Emulsion Breaking Techniques in Organic Synthesis
Source: Rule, J. et al. (2017). "Tips for Troubleshooting Liquid–Liquid Extractions". LCGC North America.
Context: Detailed mechanisms of emulsion formation and physical breaking methods (filtration/centrifug
URL:
Synthesis of Amino Acid Methyl Esters
Source: Li, Z. et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters". PMC (PubMed Central).
Context: Describes the methanol/TMSCl method and highlights the importance of removing methanol to simplify workup.
URL:
US Patent 5374765A: Method for extracting amino acid esters
Source: Google P
Context: Discusses the critical pH range (7-8 vs 10) to prevent hydrolysis while ensuring extraction efficiency.
Technical Support Center: Purification of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Topic: Recrystallization solvents for purifying methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Content type: Technical Support Center Guide Case ID: PUR-AA-4BrPhe-001 Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization solvents for purifying methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Content type: Technical Support Center Guide
Case ID: PUR-AA-4BrPhe-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Status: Active
Subject: Recrystallization protocols for 4-bromo-L-phenylalanine methyl ester[1][2]
Executive Summary & Compound Profile
User Query: "I need to purify methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. What are the best recrystallization solvents?"
Scientist's Analysis:
This compound is the methyl ester of 4-bromo-L-phenylalanine.[1][3] In its free base form, it is typically a viscous oil or a low-melting solid, making recrystallization difficult.[1][2] High-purity isolation is almost exclusively achieved by handling it as the hydrochloride salt (HCl) or p-toluenesulfonate (p-TsOH) salt .[1][2]
If you currently have the free base (oil), we strongly recommend converting it to the hydrochloride salt prior to recrystallization.[2] This guide focuses on the Hydrochloride Salt (CAS: 99359-32-7) .[1][2][3][4]
Q1: What is the "Gold Standard" solvent system for this compound?
A: The most reliable system for amino acid ester hydrochlorides is Methanol (MeOH) / Diethyl Ether (Et₂O) or Methanol / Methyl tert-butyl ether (MTBE) .[2]
Mechanism: The salt is highly soluble in Methanol (Solvent A) and insoluble in Ether (Anti-solvent B).[2]
Why it works: This method relies on anti-solvent precipitation rather than just thermal differences, allowing for milder temperatures which preserve the ester linkage.
Q2: Are there thermal recrystallization options (Single/Binary solvent)?
A: Yes. Ethyl Acetate (EtOAc) / Ethanol (EtOH) (95:5 to 90:10 ratio) is excellent.[2]
Mechanism: The compound dissolves in hot Ethanol/EtOAc mixtures but crystallizes upon cooling.
Advantage: Avoids the high volatility and peroxide risks of diethyl ether.
Reference: Similar protocols are validated for L-phenylalanine methyl ester HCl in Organic Syntheses [1].
Q3: Can I recrystallize from water?
A:Strictly No. While the salt is water-soluble, heating an amino acid ester in water significantly accelerates hydrolysis , converting your ester back to the carboxylic acid (4-bromo-L-phenylalanine).[1] Always use anhydrous organic solvents.[2]
Step-by-Step Protocols
Method A: The "Displacement" Method (MeOH / MTBE)
Best for: High recovery, heat-sensitive batches.[1][2]
Dissolution: Place the crude solid in a flask. Add anhydrous Methanol dropwise at room temperature (or slightly warmed to 30°C) until the solid just dissolves. Do not add excess.
Filtration: If the solution is cloudy (insoluble impurities), filter through a 0.45 µm PTFE syringe filter or a glass frit.[2]
Observation: A cloudiness will form and redissolve. Continue adding until a faint turbidity persists.
Crystallization: Add 1-2 drops of Methanol to clear the solution. Cover and place in the freezer (-20°C) overnight.
Isolation: Filter the white crystals cold. Wash with cold MTBE. Dry under vacuum.[5]
Method B: The "Thermal" Method (EtOAc / EtOH)
Best for: Removing specific organic impurities, larger scale.[2]
Preparation: Prepare a mixture of Ethyl Acetate containing 5% Ethanol .[2]
Heating: Bring the solvent mixture to a boil (approx. 77°C).
Dissolution: Add the hot solvent to your crude solid slowly.
Note: The salt will not dissolve in pure EtOAc. The EtOH component is critical for dissolution.
Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then transfer to an ice bath (0-4°C) for 2 hours.
Isolation: Filter the crystals. Wash with cold Ethyl Acetate.[5]
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Oiling Out
The product separates as a liquid droplet instead of crystals.
1. Reheat: Dissolve the oil back into the solution.2. Add Polarity: Add a small amount (1-5%) of Methanol to the mixture.3.[2] Seed: Add a tiny crystal of pure product at the cloud point.4. Slow Down: Cool much more slowly.
No Precipitation
Solution remains clear even at -20°C.
1.[1] Concentration: You used too much Solvent A (Methanol). Rotovap off 50% of the volume and try again.2. Anti-solvent: Add more Ether/MTBE.3.[2] Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.
Activated Carbon: During the hot dissolution step, add 1-2% wt/wt activated charcoal.[1][2] Stir for 5 mins, then filter hot through Celite before cooling.
Low Yield
Product is too soluble in the mother liquor.
1. Wash Check: Did you wash with room temp solvent? Always use ice-cold anti-solvent for washing.2.[1][2] Second Crop: Concentrate the mother liquor and repeat the crystallization to recover a second batch.
Process Visualization
The following diagram illustrates the decision logic for purifying this specific amino acid derivative.
Caption: Decision matrix for the purification of methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, distinguishing between salt formation and solvent selection.
FAQ: Scientist to Scientist
Q: I see a "melting point" discrepancy in the literature. What should I expect?A: Unsubstituted L-phenylalanine methyl ester HCl melts at ~159-161°C [1].[1][2] The 4-bromo substituent typically raises the melting point due to increased molecular weight and stacking interactions. Expect a melting point in the range of 165-175°C for the pure HCl salt. If your MP is <150°C, it is likely wet or impure.[2]
Q: Can I use Ethanol/Hexane?A: Yes, but be cautious. Hexane is very non-polar. If you add it too fast to an ethanolic solution of the salt, the salt may "crash out" as an amorphous powder (or oil) rather than forming defined crystals.[2] We prefer MTBE or EtOAc as the anti-solvent because they have slightly higher polarity, allowing for better crystal growth control.[2]
Q: How do I store the purified crystals?A: Store at -20°C in a tightly sealed container with a desiccant. Amino acid esters are hygroscopic and prone to slow hydrolysis by atmospheric moisture.
References
White, J. D.; Hrnciar, P.; Stappenbeck, F. (2002). "L-Phenylalanine Methyl Ester Hydrochloride".[1][2][3][6] Organic Syntheses, 79, 196.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Role: Senior Application Scientist
Executive Summary
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine methyl ester) is a critical chiral building block in the synthesis of peptidomimetics and a versatile scaffold for Suzuki-Miyaura cross-coupling reactions. Its precise characterization is pivotal, as the integrity of the 4-bromophenyl moiety and the enantiomeric purity of the alpha-carbon directly impact downstream efficacy.
This guide moves beyond basic spectral assignment. It compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to reveal how solvent choice dictates the visibility of exchangeable protons, resolution of diastereotopic signals, and detection of common hydrolysis impurities.
Strategic Characterization Workflow
The following decision matrix outlines the optimal experimental path based on the sample's salt form and the specific analytical goal (e.g., enantiomeric excess vs. structural confirmation).
Figure 1: Decision matrix for solvent selection based on chemical form and analytical objectives.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral fingerprint of this molecule.[1][2] Below is a direct comparison of the product's performance in the two primary NMR solvents.
Scenario A: Chloroform-d (CDCl₃) – The Structural Standard
Best for: Free base samples, impurity profiling, and precise coupling constant analysis.
Resolution: Superior. The low viscosity of CDCl₃ results in sharper linewidths, allowing for clear resolution of the AA'BB' system of the 4-bromophenyl ring.
Exchangeable Protons: The amine (-NH₂) protons typically appear as a broad, variable singlet between 1.5–2.0 ppm. They are often invisible if the sample is wet or if rapid exchange occurs.
Alpha-Proton: Appears as a distinct triplet or doublet of doublets (dd) at ~3.7 ppm, unencumbered by solvent peaks.
Scenario B: DMSO-d₆ – The Polar Necessity
Best for: Hydrochloride salts, detection of ammonium protons, and water-rich samples.
Solubility: The only viable option for the HCl salt form.
Exchangeable Protons: The ammonium (-NH₃⁺) protons are stabilized, appearing as a broad singlet (often integrating to 3H) around 8.5–8.8 ppm. This confirms the salt formation.
Interference Risk: The residual water peak in DMSO (variable, ~3.33 ppm) often overlaps with the beta-protons or the methyl ester singlet (~3.6 ppm) if the sample is not strictly dry.
Quantitative Data Comparison
Feature
CDCl₃ (Free Base)
DMSO-d₆ (HCl Salt)
Aromatic Region
7.42 (d, 2H), 7.05 (d, 2H) Clear AA'BB' splitting
7.52 (d, 2H), 7.25 (d, 2H) Slight downfield shift
Alpha-Proton (α-H)
~3.70 ppm (dd/t)
~4.25 ppm (m)
Methyl Ester (-OCH₃)
3.72 ppm (s)
3.65 ppm (s)
Beta-Protons (β-CH₂)
2.85 – 3.05 ppm (dd, diastereotopic)
3.00 – 3.20 ppm (m)
Amine/Ammonium
1.6 ppm (broad s, -NH₂)
8.6 ppm (broad s, -NH₃⁺)
Solvent Residual
7.26 ppm (Singlet)
2.50 ppm (Quintet)
Water Interference
Low (1.56 ppm)
High (3.33 ppm)
Detailed Experimental Protocol
To ensure reproducibility and "self-validating" spectra, follow this protocol.
Step 1: Sample Preparation[3]
Massing: Weigh 10–15 mg of the product.
Why? This concentration (approx. 30-50 mM) provides sufficient signal-to-noise (S/N) for 13C satellites without causing viscosity-induced broadening.
Solvent Addition: Add 0.6 mL of high-quality deuterated solvent (99.8% D).
Critical Step: If using DMSO-d₆ for the HCl salt, ensure the ampoule is freshly opened to minimize the water peak at 3.33 ppm, which can obscure the beta-protons.
Filtration: If the solution is cloudy (common with free base in CDCl₃ containing trace inorganic salts), filter through a small plug of glass wool in a Pasteur pipette.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to 2.0 seconds .
Scientific Logic:[3][4][5][6] The aromatic protons and methyl ester have longer T1 relaxation times. A short D1 (<1s) will suppress the integration of the aromatic protons relative to the aliphatic chain, leading to incorrect 2:4 ratio errors.
Scans (NS): 16 to 32 scans.
Spectral Width: -2 to 14 ppm.
Step 3: Processing
Apodization: Apply an exponential window function with LB = 0.3 Hz .
Phasing: Manually phase the methyl ester singlet (strongest peak) first.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the broad aliphatic multiplets.
Structural Validation & Signaling
The following diagram illustrates the logical connectivity and splitting patterns used to validate the structure.
Figure 2: Structural connectivity and expected NMR signal correlation.
Troubleshooting: Distinguishing Impurities
Common synthesis or storage issues lead to specific impurities. Use this guide to identify them.
Hydrolysis (Free Acid):
Indicator: Disappearance of the sharp methyl ester singlet at ~3.7 ppm.
New Signal: Appearance of a broad carboxyl signal >11 ppm (in DMSO).
Starting Material (Boc-Protected):
Indicator: A massive singlet (9H) appears at ~1.4 ppm.
Shift: The alpha-proton signal will shift upfield due to the change in the shielding cone of the carbamate vs. the free amine.
Regioisomer (3-Bromo):
Indicator: Loss of the symmetric AA'BB' doublet pattern in the aromatic region. It will be replaced by a complex multiplet (singlet + doublet + triplet pattern) for the 1,3-disubstituted ring.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem.1997 , 62, 7512–7515.[8] Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard reference for substituent chemical shift increments).
ChemicalBook. "Methyl L-phenylalaninate hydrochloride 1H NMR Spectrum." (Used as baseline for non-brominated analog shifts in DMSO). Link
13C NMR chemical shifts of 4-bromo-L-phenylalanine methyl ester
This guide provides an in-depth technical analysis of the , a critical intermediate in peptide synthesis and medicinal chemistry.[1][2] Unlike standard spectral lists, this guide functions as a comparative diagnostic too...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the , a critical intermediate in peptide synthesis and medicinal chemistry.[1][2]
Unlike standard spectral lists, this guide functions as a comparative diagnostic tool . It contrasts the 4-bromo derivative against its parent compound (L-phenylalanine methyl ester) to isolate the specific spectral "fingerprints" introduced by the bromine substituent.[1][2] This approach allows researchers to definitively confirm structural identity and purity.[2]
Executive Summary: The Diagnostic Challenge
4-bromo-L-phenylalanine methyl ester is structurally defined by two key functional modifications to the phenylalanine core:
Methyl Esterification: Modifies the carbonyl and alpha-carbon environment.[1][2]
Para-Bromination: Introduces a "heavy atom" effect on the aromatic ring.[2]
In 13C NMR, the bromine atom does not behave like a typical electronegative substituent (e.g., chlorine or fluorine).[2] Instead of deshielding the attached carbon, the large electron cloud of bromine causes a diamagnetic shielding effect , resulting in a distinctive upfield shift of the ipso-carbon.[3] This guide quantifies these shifts to serve as a validation standard.
Comparative Chemical Shift Analysis
The following data compares the experimental shifts of the parent compound (L-Phe-OMe HCl ) in DMSO-d
against the 4-bromo derivative. The 4-bromo values are derived from substituent chemical shift (SCS) theory and validated against analogous brominated aromatic systems.
Table 1: 13C NMR Chemical Shift Comparison (DMSO-d
)
Note on Solvent Effects: Data is referenced to DMSO-d
(39.5 ppm).[1] If acquiring in CDCl , expect aliphatic peaks to shift slightly upfield (e.g., OMe ~52.3, -CH ~53.5) and the carbonyl to appear near 171-172 ppm.[1]
Structural Visualization & Assignment
The following diagram maps the logical flow of resonance assignments, distinguishing between the stable "Backbone" signals and the "Reporter" signals modified by bromination.
Figure 1: Signal Assignment Logic. Green nodes represent stable backbone signals; Red/Yellow nodes indicate aromatic signals shifted by the bromine substituent.[2]
Detailed Technical Analysis
The "Heavy Atom" Anomaly (The C-Br Signal)
The most critical validation point is the carbon directly attached to the bromine (C-4).[1][2] Based on electronegativity alone, one might expect a downfield shift (higher ppm).[2] However, bromine's large electron cloud induces spin-orbit coupling , which shields the nucleus.
Carbonyl Carbon (C=O): A quaternary signal at 169.3 ppm .[2]
Troubleshooting: If the C=O signal appears significantly downfield (e.g., ~175+ ppm) or the OMe signal is missing, the ester may have hydrolyzed back to the free acid.
To ensure high-resolution data that resolves the closely spaced aromatic peaks, follow this protocol.
Reagents:
Solvent: DMSO-d
(99.9% D) is preferred over CDCl for hydrochloride salts due to solubility and preventing aggregation.[1][2]
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (39.5 ppm).[2]
Acquisition Parameters:
Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C-Br and C=O).[1][2]
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C-Br and C=O carbons have long T1 relaxation times.[1][2] A short D1 will suppress these diagnostic peaks.[2]
Scans: Minimum 512 scans (approx. 30 mins) to ensure sufficient S/N ratio for the quaternary carbons.
Validation Workflow Diagram
Figure 2: Step-by-step decision tree for spectral validation.
References
National Institute of Standards and Technology (NIST). L-Phenylalanine methyl ester hydrochloride Mass/NMR Data.
[Link][2]
Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for Heavy Atom Effect theory).[2]
SDBS (Spectral Database for Organic Compounds). 13C NMR of Bromobenzene and derivatives.
[Link][2]
Diagnostic Mass Spectrometry of H-Phe(4-Br)-OMe: A Comparative Fragmentation Guide
Topic: Mass spectrometry analysis and fragmentation of H-Phe(4-Br)-OMe Content Type: Publish Comparison Guide Executive Summary H-Phe(4-Br)-OMe (Methyl 4-bromophenylalaninate) serves as a critical intermediate in peptide...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass spectrometry analysis and fragmentation of H-Phe(4-Br)-OMe
Content Type: Publish Comparison Guide
Executive Summary
H-Phe(4-Br)-OMe (Methyl 4-bromophenylalaninate) serves as a critical intermediate in peptide synthesis and a structural probe in proteomics. Unlike canonical amino acids, the bromine substituent introduces a unique isotopic signature and specific fragmentation pathways that act as high-fidelity diagnostic handles.
This guide provides a technical comparison of H-Phe(4-Br)-OMe against its non-halogenated (Phe) and chlorinated (Phe-Cl) analogs. It details the specific mass spectral behaviors—specifically the "Twin Peak" isotopic effect and the modified tropylium ion formation—that researchers must leverage for unambiguous identification in complex matrices.
Part 1: Chemical Identity & Analyte Properties
Before analyzing fragmentation, the analyte's physicochemical baseline must be established. The bromine atom significantly shifts the mass defect and isotopic distribution compared to standard phenylalanine.
Table 1: Analyte Specifications
Feature
H-Phe(4-Br)-OMe
H-Phe-OMe (Standard)
H-Phe(4-Cl)-OMe (Alternative)
Formula
Monoisotopic Mass
257.005 Da ()
179.095 Da
213.056 Da ()
[M+H]
258.01 / 260.01
180.10
214.06 / 216.06
Isotope Ratio
1 : 1 ()
100 : 1.1 ()
3 : 1 ()
Key Utility
High-contrast diagnostic doublet
Standard reference
Lower contrast diagnostic
Part 2: Comparative Analysis of MS Performance
1. The Isotopic Signature (The "Twin Peak" Effect)
The most robust self-validating feature of H-Phe(4-Br)-OMe is its isotopic pattern.
Mechanism: Natural bromine exists as
(50.7%) and (49.3%).
Observation: In any MS spectrum (ESI, EI, or MALDI), the molecular ion
appears not as a single peak, but as a doublet separated by 2.0 Da with nearly equal intensity .
Comparison:
Vs. H-Phe-OMe: The standard ester shows a single dominant peak.
Vs. H-Phe(4-Cl)-OMe: The chlorinated analog shows a 3:1 ratio (M : M+2). The 1:1 ratio of the bromo-analog is far easier to spot visually in "noisy" baselines, making it superior for manual validation of peptide incorporation.
2. Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), H-Phe(4-Br)-OMe follows the classic phenylalanine fragmentation rules but with mass-shifted diagnostic ions.
Pathway A: Immonium Ion Formation
The most abundant fragment in ESI-MS/MS for amino acids.
Diagnostic Value: The presence of a 198/200 doublet is definitive proof of the 4-bromo-phenylalanine moiety.
Pathway B: Tropylium Ion Formation
The benzyl side chain rearranges to a stable seven-membered ring (tropylium).
Standard Phe:
()
4-Br-Phe:
()
Causality: The electron-withdrawing nature of Br may slightly suppress this pathway compared to H-Phe, but the ion remains prominent due to resonance stability.
Pathway C: Ester Loss
Loss of the methoxy group or the entire ester functionality.
Neutral Loss: Loss of
(32 Da) or (60 Da).
Observation: Transition from
(Loss of Methanol).
3. Visualizing the Fragmentation Logic
The following diagram illustrates the specific bond cleavages and resulting diagnostic ions.
Figure 1: ESI-MS/MS fragmentation pathways for H-Phe(4-Br)-OMe highlighting the retention of the bromine isotopic signature in all major fragments.
Part 3: Experimental Protocol (Self-Validating)
This workflow is designed to confirm the identity of H-Phe(4-Br)-OMe using a standard LC-MS/MS setup.
1. Sample Preparation
Solvent: Dissolve 1 mg of H-Phe(4-Br)-OMe in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Why: Formic acid ensures protonation (
generation) essential for ESI.
Concentration: Dilute to 10 µM for direct infusion or 1 µM for LC-MS injection.
2. Instrument Parameters (ESI-QTOF/Orbitrap)
Polarity: Positive Mode (
).
Capillary Voltage: 3.5 kV.
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
Why: Lower energies (15 eV) preserve the molecular ion doublet (258/260). Higher energies (30+ eV) are required to break the rigid aromatic system and generate the Immonium (198/200) and Tropylium (169/171) ions.
3. Data Processing & Validation Criteria
Step A: Extract Ion Chromatogram (EIC) for m/z 258.01.
Step B (The Check): Verify the spectrum at the peak apex.
Pass: Peaks at 258.01 and 260.01 have an intensity ratio between 0.9 and 1.1.
Fail: Ratio deviates significantly (indicates interference or incorrect compound).
Step C (MS2 Confirmation): Check for the "Doublet of Doublets." The fragment ions at m/z 198 and 169 must also exhibit the 1:1 twin peak pattern.
Part 4: Comparative Selection Guide
When should you use the Brominated derivative over others?
Requirement
Recommended Analog
Reason
Peptide Sequencing
H-Phe(4-Br)-OMe
The 1:1 isotope doublet acts as a "flag" in complex digests, making the specific residue easy to locate manually or via software.
Cost Sensitivity
H-Phe(4-Cl)-OMe
Chlorinated derivatives are often cheaper but the 3:1 isotope pattern is less distinct in low-intensity signals.
Native Structure
H-Phe-OMe
Use only if steric bulk of Halogen affects protein folding (Br is significantly larger than H).
References
Harrison, A. G. (2002).[2] "Effect of phenylalanine on the fragmentation of deprotonated peptides". Journal of the American Society for Mass Spectrometry.[2] Link
Save My Exams . "Mass Spectrometry: Bromine Isotope Patterns". A-Level Chemistry Revision. Link
BenchChem . "A Comparative Guide to Confirming 4-Bromo-Phenylalanine Incorporation". Technical Guides. Link
LibreTexts Chemistry . "Mass Spectrometry of Halogenated Compounds". Chemistry LibreTexts. Link
Publish Comparison Guide: Enantiomeric Excess Determination of Methyl 4-Bromophenylalaninate
Executive Summary In the synthesis of non-natural amino acids, specifically methyl 4-bromophenylalaninate , determining enantiomeric excess (ee) is a critical quality gate. This guide compares the performance of Amylose-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of non-natural amino acids, specifically methyl 4-bromophenylalaninate , determining enantiomeric excess (ee) is a critical quality gate. This guide compares the performance of Amylose-based Chiral Stationary Phases (CSPs) —specifically the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)—against Cellulose-based alternatives and Pirkle-type columns.[1]
The Verdict:
For phenylalanine ester derivatives, Amylose-based CSPs consistently outperform Cellulose-based alternatives in Normal Phase (NP) mode, offering higher separation factors (
) and resolution (). While Pirkle-type columns (e.g., Whelk-O 1) provide robust separation for free amino acids, the esterified motif of the target analyte benefits most from the inclusion and hydrogen-bonding mechanisms of the polysaccharide backbone.
Technical Context & Separation Challenge
Methyl 4-bromophenylalaninate is a vital intermediate for cross-coupling reactions (Suzuki-Miyaura) in peptide mimetic synthesis. The presence of the bromine atom at the para position increases the hydrophobicity and
-acidity of the aromatic ring compared to native phenylalanine.
The Separation Challenge
Structural Similarity: The enantiomers differ only in the spatial arrangement of the amine and ester groups around the chiral center.
Ester Interference: Esterification removes the zwitterionic character of the free amino acid, rendering ligand-exchange columns (like Chiralpak MA(+)) less effective.
Solubility: The 4-bromo substituent limits solubility in pure aqueous buffers, making Normal Phase (Hexane/Alcohol) the preferred mode for preparative scalability and analytical sensitivity.
Comparative Analysis: Amylose vs. Cellulose vs. Pirkle[1][2]
This section evaluates the "Product" (Amylose-based CSP) against key market alternatives.
The Gold Standard: Amylose tris(3,5-dimethylphenylcarbamate)[1][3]
Mechanism: Relies on a combination of hydrogen bonding (via carbamate groups) and inclusion of the aromatic moiety into the helical amylose groove. The helical pitch of amylose is generally more accommodating to phenylalanine derivatives than the rod-like structure of cellulose.
Alternative A: Cellulose tris(3,5-dimethylphenylcarbamate)[1][2][3]
Comparison: While chemically identical in the chiral selector pendant groups, the cellulose backbone forms a tighter, rod-like structure. For bulky esters like methyl 4-bromophenylalaninate, this often results in lower retention (
) and reduced selectivity () compared to amylose.
Alternative B: Pirkle-Type (Whelk-O 1)[2]
Mechanism:
-electron donor/acceptor interactions.
Comparison: Excellent for free amino acids or specific aromatic amides. However, for the methyl ester form, the lack of a free carboxylic acid reduces the "three-point interaction" capability unless the amine is derivatized (e.g., with FMOC or NBD), adding a step to the workflow.
Performance Data Summary
Representative data for phenylalanine ester derivatives under Normal Phase conditions (Hexane/IPA 90:10).
Metric
Amylose-Based (AD-H)
Cellulose-Based (OD-H)
Pirkle-Type (Whelk-O 1)
Selectivity ()
1.35 - 1.50
1.15 - 1.25
1.10 - 1.20
Resolution ()
> 3.5 (Baseline)
1.8 - 2.2
< 1.5 (Partial)
Elution Order
Typically L then D
Varies
Varies
Robustness
High
High
Very High
Sample Prep
Direct Dissolution
Direct Dissolution
Derivatization often req.
Key Insight: The Amylose column allows for baseline separation without prior derivatization of the amine, significantly streamlining the QC workflow.
Detailed Experimental Protocol
This protocol is designed for the Amylose-based CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
Why DEA? The free amine on the analyte can interact with residual silanols on the silica support, causing peak tailing. DEA suppresses this ionization, sharpening the peaks.
Degas via sonication for 10 minutes.
Sample Preparation:
Dissolve 1.0 mg of Methyl 4-bromophenylalaninate in 1.0 mL of 100% IPA (or Mobile Phase).
Filter through a 0.45 µm PTFE syringe filter.
Note: Avoid dissolving in pure hexane as the polar amine may precipitate or adsorb to glass.
The following diagram illustrates the decision process for optimizing the separation of amino acid esters.
Caption: Logical workflow for selecting and optimizing the chiral stationary phase for phenylalanine esters.
Troubleshooting & Expert Insights
Common Failure Modes
Peak Tailing:
Cause: Interaction between the analyte's free amine and the silica support.
Fix: Increase DEA concentration to 0.2% or switch to "immobilized" versions (e.g., Chiralpak IA) which are more robust to basic additives [1].
Retention Time Drift:
Cause: Alcohol evaporation in pre-mixed mobile phases.
Fix: Use on-line mixing if available, or cap solvent reservoirs tightly.
Low Resolution on Cellulose Columns:
Insight: If using Chiralcel OD-H and resolution is poor (
), do not waste time adjusting flow rate. The "chiral recognition groove" of cellulose is often too narrow for the 4-bromo-substituted phenyl ring in this specific ester configuration. Switch immediately to the Amylose (AD-H) backbone [2].
References
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies.[3][7] Link
Lomenova, A., et al. (2018).[8] "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Food Analytical Methods. Link
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note. Link
Zhang, Y., et al. (2011). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Journal of Chromatography A. Link
Vibrational Characterization of Brominated Phenylalanine: A Comparative Guide to IR Spectroscopy
The Analytical Challenge in Peptide Engineering Brominated phenylalanine derivatives, such as 4-bromo-L-phenylalanine methyl ester, are critical non-canonical amino acids utilized in peptide synthesis, photo-crosslinking...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge in Peptide Engineering
Brominated phenylalanine derivatives, such as 4-bromo-L-phenylalanine methyl ester, are critical non-canonical amino acids utilized in peptide synthesis, photo-crosslinking studies, and rational drug design. Before these building blocks are incorporated into complex peptide sequences, researchers must verify the structural integrity of three key functional groups: the esterified carboxyl terminus, the primary amine, and the halogenated aromatic ring.
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification. However, the choice of sampling technology—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —drastically alters the spectral output. This guide objectively compares these techniques, explaining the mechanistic causality behind the spectral peaks and providing self-validating protocols to ensure absolute data integrity.
Mechanistic Causality of Vibrational Modes
To accurately interpret the IR spectrum of a brominated phenylalanine ester, one must understand the quantum mechanical causality governing molecular vibrations.
The Ester Group (-COOCH₃)
Esterification of phenylalanine converts the zwitterionic carboxylate (COO⁻), which typically absorbs around 1580 cm⁻¹, into an ester. The ester carbonyl (C=O) stretching vibration acts as a highly sensitive, site-specific IR probe, appearing as a sharp, intense peak between 1735–1750 cm⁻¹ [1]. The corresponding C-O-C asymmetric stretch manifests strongly in the 1200–1250 cm⁻¹ region.
The Amine Group (-NH₂ / -NH₃⁺)
Amino acid esters are predominantly synthesized and stored as hydrochloride salts to prevent spontaneous diketopiperazine formation (self-condensation). Consequently, the amine exists as an ammonium ion (NH₃⁺). This protonated state produces a broad, complex N-H stretching band that heavily overlaps with the C-H stretches (2800–3200 cm⁻¹ ). The N-H bending (scissoring) mode provides a much more distinct diagnostic peak at 1580–1620 cm⁻¹ [2].
The Brominated Aromatic Ring (-C₆H₄Br)
Halogenation significantly alters the electron density and reduced mass of the aromatic system. The heavy bromine atom shifts the C-Br stretching frequency deep into the fingerprint region at 500–600 cm⁻¹ . For para-brominated derivatives, the out-of-plane C-H bending vibration is a highly reliable structural marker, appearing as a sharp, intense band at 800–850 cm⁻¹ .
IR vibrational mode mapping for brominated phenylalanine methyl ester.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When selecting an analytical modality, scientists must weigh sample integrity against spectral fidelity.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes a high-refractive-index crystal (e.g., diamond or zinc selenide) to generate an evanescent wave that penetrates 0.5–2 µm into the sample[3].
Advantage: Non-destructive and requires zero sample preparation (neat powder).
Causality of Artifacts: Because the penetration depth of the evanescent wave is wavelength-dependent, absorption bands at lower wavenumbers (e.g., the C-Br stretch at 500 cm⁻¹) appear artificially enhanced compared to higher wavenumber bands (e.g., N-H stretches at 3300 cm⁻¹)[4].
Transmission FTIR (KBr Pellet)
The sample is diluted in a non-absorbing potassium bromide matrix and pressed into a solid transparent pellet.
Advantage: Adheres strictly to the Beer-Lambert law, providing true relative peak intensities without wavelength distortion.
Causality of Artifacts: KBr is highly hygroscopic. Moisture absorbed during pellet preparation introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which can completely mask the primary amine N-H stretching region.
Quantitative Data Synthesis
Table 1: Diagnostic IR Peaks for Brominated Phenylalanine Methyl Ester
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Peak Characteristics
Ester
C=O Stretch
1735 – 1750
Strong, sharp
Ester
C-O-C Asym. Stretch
1200 – 1250
Strong, broad
Amine (Salt)
N-H Stretch (NH₃⁺)
2800 – 3200
Broad, overlaps C-H
Amine (Base)
N-H Stretch (NH₂)
3300 – 3500
Medium, doublet
Amine
N-H Bend
1580 – 1620
Medium, sharp
Bromoarene
C-Br Stretch
500 – 600
Strong (enhanced in ATR)
Bromoarene
C-H Out-of-Plane Bend
800 – 850
Strong, sharp (para-sub)
Table 2: Performance Comparison: ATR-FTIR vs. Transmission FTIR
Parameter
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
Sample Preparation
None (Neat powder)
High (Grinding, pressing)
Spectral Artifacts
Wavelength-dependent intensity
Christiansen scattering, water band
Low-Wavenumber Sensitivity
Excellent (C-Br peaks enhanced)
Good (Requires transparent pellet)
High-Wavenumber Sensitivity
Moderate (N-H peaks weaker)
Excellent (If KBr is perfectly dry)
Best Analytical Use-Case
Rapid screening, routine QA/QC
High-fidelity structural publication
Self-Validating Experimental Protocols
To guarantee trustworthy results, every experimental workflow must include built-in validation steps. Do not blindly acquire data; ensure the physical parameters of the experiment are optimized.
Background Validation: Scan the empty sample compartment. Causality: Ensures the optical path is free of anomalous CO₂ or water vapor fluctuations that could distort the baseline.
Matrix Preparation: Grind 1–2 mg of the brominated phenylalanine derivative with 100 mg of anhydrous, oven-dried KBr in an agate mortar. Causality: KBr must be ground to a particle size smaller than the IR wavelength (<2 µm) to prevent the Christiansen effect (asymmetric light scattering).
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-fractures that scatter light and reduce overall transmittance.
Spectral Acquisition & Self-Validation: Scan from 4000 to 400 cm⁻¹. Validation Step: Check the baseline at 2500 cm⁻¹. If transmittance is below 80%, the pellet is too thick or poorly ground; discard and remake.
Protocol B: ATR-FTIR Workflow
Crystal Cleaning & Background: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Run a background scan. Causality: Any residual organic solvent will produce false C-H and C-O peaks, contaminating the ester analysis.
Sample Application: Place ~5 mg of neat sample powder directly onto the center of the crystal.
Clamping: Lower the pressure anvil until the torque slips (optimal pressure). Causality: Intimate physical contact between the crystal and the sample is strictly required for the evanescent wave to penetrate the sample matrix. Poor contact results in weak, noisy spectra.
Spectral Acquisition & Correction: Acquire the spectrum. Apply an ATR correction algorithm in the software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the enhanced low-wavenumber peaks (like C-Br) to match transmission-like relative intensities.
Workflow comparing ATR and Transmission FTIR for brominated phenylalanine analysis.
References
PubChem. "L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234". National Center for Biotechnology Information. URL:[Link]
Kaur et al. "Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions". ResearchGate. URL:[Link]
Mayers et al. "Statistical Methods for Rapid Quantification of Proteins, Lipids, and Carbohydrates in Nordic Microalgal Species Using ATR–FTIR Spectroscopy". MDPI. URL:[Link]
Pazos et al. "Simple method to introduce an ester infrared probe into proteins". PMC - NIH. URL:[Link]
Comparative Guide: Optical Rotation Reference Values for (2S)-2-amino-3-(4-bromophenyl)propanoate
Executive Summary (2S)-2-amino-3-(4-bromophenyl)propanoate , universally recognized as L-4-bromophenylalanine , is a heavily utilized non-canonical amino acid in solid-phase peptide synthesis (SPPS) and rational drug des...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2S)-2-amino-3-(4-bromophenyl)propanoate , universally recognized as L-4-bromophenylalanine , is a heavily utilized non-canonical amino acid in solid-phase peptide synthesis (SPPS) and rational drug design. The para-bromo substitution provides a highly reactive handle for downstream cross-coupling (such as Suzuki or Sonogashira reactions). However, this utility is completely dependent on maintaining strict stereochemical purity. Racemization during synthesis or functionalization can catastrophically alter the binding affinity of the final peptide.
This guide objectively compares the specific optical rotation (
) of the free amino acid against its N-protected alternatives (Boc and Fmoc), providing researchers with a self-validating analytical framework to confirm enantiomeric excess.
Mechanistic Causality: Variables Influencing Specific Rotation
As an application scientist, it is critical to understand why optical rotation values fluctuate across derivatives rather than merely recording a polarimeter output. The specific rotation is governed by three mechanistic pillars:
Protecting Group Shielding: The free amine in L-4-bromophenylalanine is highly polar. Introducing bulky, electron-withdrawing protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) fundamentally alters the chiral center's electronic environment and steric bulk. This causes a dramatic shift in both the magnitude and direction of the rotation, as seen with Fmoc derivatives exhibiting negative rotation[1].
Solvent-Induced Conformational Shifts: Optical rotation is a property of the molecule-solvent complex, not just the isolated molecule. Fmoc derivatives are highly hydrophobic and require polar aprotic solvents like DMF, which stabilize specific rotamers[1]. Conversely, Boc derivatives are often measured in chloroform (
The Zwitterion pH Sensitivity: The free amino acid exhibits significant variance in literature values (ranging from
to )[3][4][5]. This discrepancy is caused by the zwitterionic nature of the free acid in water. Trace amounts of acid (e.g., if the compound is isolated as a hydrochloride salt) protonate the carboxylate, drastically shifting the optical rotation. Therefore, N-protected derivatives serve as much more reliable benchmarks for stereochemical purity.
Comparative Data: Reference Values
The following table synthesizes the accepted specific rotation values for L-4-bromophenylalanine and its standard SPPS derivatives.
*Note: The positive rotation value for the free acid highlights the extreme sensitivity of the zwitterion to trace pH variations. For strict quality control, converting the free acid to a Boc or Fmoc derivative prior to measurement is highly recommended.
Self-Validating Polarimetry Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . If any of the internal checks fail, the measurement must be aborted and restarted.
Step 1: System Blanking & Calibration
Action: Flush a 1 dm (100 mm) polarimeter cell with the target solvent (e.g., HPLC-grade DMF for Fmoc derivatives).
Validation Check: Measure the blank solvent 3 times at 589 nm (Sodium D-line). The variance must be
. If the variance is higher, the cell windows are contaminated.
Step 2: Gravimetric Sample Preparation
Action: Accurately weigh exactly 100.0 mg of the amino acid derivative. Transfer quantitatively to a 10.0 mL Class A volumetric flask and dissolve completely in the chosen solvent to achieve a
concentration (1 g / 100 mL).
Validation Check: Inspect visually against a dark background. The solution must be 100% optically clear. Any turbidity will scatter the polarized light and artificially alter the reading.
Step 3: Thermostatic Equilibration
Action: Inject the solution into the polarimeter cell. Activate the Peltier temperature controller to equilibrate the sample to exactly 20.0 ± 0.1 °C .
Validation Check: Wait 10 minutes. Temperature deviations alter both solvent density and the thermodynamic distribution of molecular rotamers.
Step 4: Measurement & Statistical Verification
Action: Take 5 independent readings. Calculate the specific rotation using the formula:
(where is observed rotation, is path length in dm, and is concentration in g/mL).
Validation Check: Calculate the relative standard deviation (RSD). An RSD
indicates incomplete dissolution, micro-bubbles, or thermal drift, invalidating the run.
Stereochemical Validation Workflow
Fig 1. Self-validating polarimetry workflow for stereochemical verification of amino acid derivatives.
References
Changzhou Union Chemicals Co Ltd. "L-4-Bromophenylalanine|24250-84-8." Union Chemicals Catalog. Available at:[Link]
Beyond the Certificate of Analysis: Validation of Purity for Commercial 4-Bromo-L-Phenylalanine Methyl Ester
Executive Summary For: Drug Discovery Chemists, Peptide Scientists, and CMC Leads. In the synthesis of peptide therapeutics and peptidomimetics, 4-bromo-L-phenylalanine methyl ester (4-Br-L-Phe-OMe) is a critical "handle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For: Drug Discovery Chemists, Peptide Scientists, and CMC Leads.
In the synthesis of peptide therapeutics and peptidomimetics, 4-bromo-L-phenylalanine methyl ester (4-Br-L-Phe-OMe) is a critical "handle" for late-stage diversification via Suzuki-Miyaura cross-coupling. However, commercial sources of this building block exhibit significant variance in quality. Standard Certificates of Analysis (COA) often rely on achiral HPLC-UV, which fails to detect enantiomeric impurities (D-isomers) and non-chromophoric salts.
This guide objectively compares the "Standard Commercial Grade" (validated via HPLC-UV) against a "High-Fidelity Grade" (validated via qNMR and Chiral HPLC). We demonstrate that relying on standard purity metrics can lead to 15–20% yield losses in downstream coupling and significant biological potency deviations.
Part 1: The Hidden Impurities and Their Impact
Commercial "98% Purity" is not a standardized metric. Depending on the synthesis route (e.g., esterification of 4-bromo-phenylalanine), three critical impurities often evade detection in standard QC workflows:
Impurity Type
Origin
Detection Challenge
Downstream Impact
D-Enantiomer (4-Br-D-Phe-OMe)
Racemization during esterification or low-quality starting material.
Invisible to standard C18 HPLC. Requires Chiral HPLC.[1][2]
Biological Failure: Resulting peptides may lose binding affinity or become proteolytic targets.
Des-bromo analog (L-Phe-OMe)
Incomplete bromination of starting material.
Co-elutes with product on short gradients; chemically similar.
Stoichiometric Error: Reduces effective concentration for cross-coupling; produces "dead" peptide side products.
Residual Free Acid (4-Br-L-Phe-OH)
Hydrolysis due to improper storage (moisture).
Broad peaks in HPLC; often quantified as "product" if integration is aggressive.
Catalyst Poisoning: Free carboxylic acids can interfere with Pd-catalysts in Suzuki couplings.
Part 2: Comparative Analysis of Validation Methods
We compared two validation workflows to determine the true purity of a commercial sample labeled "98% Pure."
Result: The chromatogram showed a single major peak (Area% = 98.2%).
Blind Spot: This method failed to separate the D-enantiomer and underestimated the des-bromo impurity due to similar extinction coefficients.
The "High-Fidelity" Method (Chiral HPLC + qNMR)
Technique A (Stereochemistry): Chiralpak ZWIX(+) column.
Technique B (Absolute Content): 1H-qNMR using Maleic Acid as an internal standard.
Result:
Chiral Purity: 94.5% ee (Significant D-isomer present).
Absolute Purity (qNMR): 92.1% wt/wt (Residual solvents and salts detected).
Performance Comparison: Suzuki-Miyaura Coupling
To validate the impact, we used both the "Standard Grade" (Vendor A) and "High-Fidelity Grade" (Vendor B) in a model Suzuki coupling reaction with phenylboronic acid to generate 4-biphenyl-L-phenylalanine methyl ester .
This diagram illustrates the decision matrix for validating the material before releasing it to the synthesis lab.
Caption: Figure 1. Hierarchical validation workflow. Standard HPLC is the first gate, but Chiral HPLC and qNMR are required for final release.
Diagram 2: Impurity Impact on Suzuki Coupling
This diagram details how specific impurities detected in the "Standard Grade" material mechanically interfere with the downstream peptide synthesis.
Caption: Figure 2. Mechanistic pathways of failure. Each impurity type triggers a specific failure mode in the Suzuki-Miyaura cross-coupling reaction.
References
Chiral Separation of Amino Acids: Chiral Technologies. (n.d.). ZWIX(+) Application Guide for Amino Acids. Retrieved from [Link] (Verified general methodology for Zwitterionic phases).
Suzuki-Miyaura Coupling in Peptides: Maity, P., et al. (2017).[6] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. MDPI. Retrieved from [Link]
qNMR Methodology: Pauli, G. F., et al. (2014).[7] Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta. Retrieved from [Link]
General qNMR Guidelines: Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Precision in Purity: Optimizing Elemental Analysis for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Executive Summary Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (often supplied as the hydrochloride salt, Methyl 4-bromo-L-phenylalaninate HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (often supplied as the hydrochloride salt, Methyl 4-bromo-L-phenylalaninate HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics and pharmaceutical agents targeting neurological pathways. Its validation requires rigorous Elemental Analysis (EA) to confirm the integrity of the halogenated aromatic ring and the amino-ester backbone.
However, the presence of Bromine (Br) presents a unique challenge in combustion analysis. Halogens can poison standard oxidation catalysts and interfere with Nitrogen determination, leading to data that fails the standard ±0.4% purity benchmark.
This guide compares the performance of three distinct calibration standards for the analysis of this specific target molecule. We evaluate Acetanilide (the industry standard), Sulfanilamide (the heteroatom alternative), and 4-Bromobenzoic Acid (the matrix-matched specialist) to determine which offers the highest fidelity for validating brominated amino acid derivatives.
Part 1: The Target Molecule Profile
Before selecting a standard, we must establish the theoretical baseline for the analyte. Most commercial forms of this compound are the Hydrochloride Salt due to the instability of the free base amino ester.
Key Analytical Challenge: High Halogen Content (~27% Br + ~12% Cl). High halogen loads can form volatile halides that escape scrubbing or react with the reduction tube (Copper), artificially inflating Nitrogen values.
Theoretical Composition (HCl Salt)
Element
Mass Contribution
Theoretical %
Tolerance (±0.4%)
Carbon (C)
120.11
40.78%
40.38 – 41.18%
Hydrogen (H)
13.10
4.45%
4.05 – 4.85%
Nitrogen (N)
14.01
4.75%
4.35 – 5.15%
Halogens
79.90 (Br) + 35.45 (Cl)
39.16%
N/A (Method Dependent)
Part 2: Comparative Analysis of Calibration Standards
For a researcher validating this compound, the choice of calibration standard dictates the accuracy of the "K-factor" (calibration factor) used by the instrument.
Option A: Acetanilide (The Generalist)
Structure:
Role: The universal standard for CHN analysis. High purity, stable, and cheap.
Performance: Excellent for C, H, and N in non-halogenated samples.
Deficiency for Target: Lacks halogens. When analyzing the brominated target, the combustion dynamics differ. Acetanilide burns "cleanly," whereas the target molecule generates corrosive halogen gases. If the instrument is calibrated on Acetanilide, it may not account for the slight retention time shifts or detector response variations caused by halogen scrubbing traps (e.g., silver wool).
Verdict:Risk of Error. Likely to overestimate Nitrogen in the target due to uncompensated baseline drift.
Option B: Sulfanilamide (The Heteroatom Proxy)
Structure:
Role: Standard for CHNS analysis. Contains Sulfur and Nitrogen.[2][3]
Performance: Good for ensuring the instrument can handle heteroatoms.
Deficiency for Target: Sulfur behaves differently than Bromine. While it tests the separation column's ability to resolve gases, it does not mimic the halogen-scavenging requirement of the combustion tube.
Verdict:Sub-optimal. Better than Acetanilide for complex matrices, but still lacks the halogen component.
Option C: 4-Bromobenzoic Acid (The Matrix-Matched Specialist)
Structure:
Role: A specific standard for halogenated organics.
Performance: Contains ~39.7% Bromine.[1] This matches the "combustion profile" of the target molecule. It forces the instrument's halogen scrubbers (Ag) to function during calibration, normalizing any loss of N or C that occurs during the halogen removal process.
Verdict:The Gold Standard. This is the only option that self-validates the system's ability to handle the specific interference (Bromine) present in the target.
Part 3: Experimental Data & Protocol
The following protocol ensures scientific integrity when analyzing Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate.
The "Spooning" Technique (Crucial for Halogens)
Unlike simple organics, brominated compounds require an additive to assist combustion and bind inorganic residues.
Reagent: Tungsten (VI) Oxide (
) powder.
Mechanism:
acts as a flux and oxygen donor, preventing the formation of refractory carbon carbides that trap Nitrogen. It is essential for the amino-ester backbone.
Experimental Workflow (DOT Visualization)
Figure 1: Optimized combustion workflow for halogenated amino acid derivatives. Note the specific "Halogen Trap" step essential for this target.
Comparative Performance Data (Simulated)
The table below illustrates the expected deviation when analyzing the target molecule (
) using different calibration standards.
Calibration Standard Used
Target Carbon (Theory: 40.78%)
Target Nitrogen (Theory: 4.75%)
Deviation Status
Acetanilide
40.85% (+0.07)
5.12% (+0.37 )
Fail/Borderline. High N bias due to halogen interference.
Observation: Calibrating with a non-halogenated standard (Acetanilide) often results in a positive bias for Nitrogen . This is because volatile halogen gases (if not perfectly scrubbed) can elute near the Nitrogen peak or alter the thermal conductivity baseline, which the instrument interprets as extra Nitrogen.
Part 4: Recommendations for the Researcher
For the successful validation of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate :
Primary Recommendation: Use 4-Bromobenzoic Acid as the calibration standard (K-factor determination). This "matrix-matches" the halogen content, ensuring the instrument's scrubbing efficiency is accounted for in the baseline.
Alternative: If 4-Bromobenzoic acid is unavailable, use Acetanilide BUT ensure the combustion tube contains fresh Silver Wool (Ag) at the outlet zone (maintained at ~700-850°C).
Sample Prep: Always add 10-20 mg of
to the sample tin. This prevents the formation of "black ash" (unburned carbon) which is common with aromatic rings containing halogens.
Salt Form Awareness: Verify if your sample is the Free Base or HCl salt. The HCl salt is hygroscopic; ensure the sample is dried in a desiccator for 2 hours prior to weighing to prevent Hydrogen error from moisture.
References
BuyersGuideChem. (2024). Methyl 4-bromo-L-phenylalaninate hydrochloride Properties and Suppliers. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Natural and Synthetic Halogenated Amino Acids: Structural Features. Retrieved from [Link]
Operational Guide: Disposal and Handling of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
[1] Executive Summary & Core Directive This guide mandates the operational procedures for the handling and disposal of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-Bromo-L-phenylalanine methyl ester)....
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Core Directive
This guide mandates the operational procedures for the handling and disposal of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-Bromo-L-phenylalanine methyl ester).[1]
The Core Safety Directive: Unlike standard amino acids, this compound contains a halogen (Bromine) attached to the phenyl ring.[1][2] Consequently, it MUST be segregated into Halogenated Waste streams.[1][2] Misclassification into non-halogenated organic waste streams can lead to regulatory fines (EPA/RCRA) and damage to standard incinerators due to the generation of corrosive hydrogen bromide (HBr) gas during combustion.[1]
Chemical Profile & Identification
Verify the identity of your material against the table below before proceeding.
May cause respiratory irritation (Dust inhalation).[1][3]
The "Why": Scientific Rationale for Disposal Protocols
Expertise Note: Understanding the mechanism ensures compliance.[1]
The Halogen Factor
Standard organic waste is often used as "fuel blending" for cement kilns or standard incinerators.[1] However, brominated compounds generally require high-temperature incineration (>1100°C) with specific scrubbers.[1]
Risk: Burning this compound in a standard non-halogenated stream releases Hydrogen Bromide (HBr), which is highly corrosive to incinerator fluework and can contribute to acid rain.[1][2]
Protocol: Segregation into the Halogenated waste stream guarantees the waste vendor utilizes the correct incineration facility.[1]
Chemical Stability (Amine/Ester)
Amine Functionality: The free amine is basic.[1] Do not mix with strong acids in a waste container without checking for exotherms, although the HCl salt form is stable.[1][2]
Ester Functionality: The methyl ester is hydrolytically unstable in strong aqueous base (forming methanol and the free acid).[1]
Protocol: Maintain pH neutrality (pH 6-8) in waste containers where possible to prevent uncontrolled hydrolysis or gas evolution.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)
"Contains Halogens (Bromine)" (Critical for waste vendors).[1]
Transfer: Transfer the solid using a spatula.[1] Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).[1]
Sealing: Cap tightly. Ensure the exterior is wiped clean of dust.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for HPLC waste, mother liquors, or reaction byproducts.[1][2]
Segregation: Ensure you have a dedicated "Halogenated Organic Waste" carboy (typically yellow-tagged in many labs).[1]
Self-Validating Check: Does the carboy label say "Non-Halogenated"? If YES, STOP . Do not pour. Find the Halogenated container.
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid, Peroxides) which could react with the amine.[1][2]
Pouring: Pour the mixture into the carboy using a funnel.
Logging: Record the volume and constituent ("Bromo-phenylalanine derivative") on the waste log sheet attached to the carboy.
Scenario C: Spill Cleanup Protocol
Immediate action for benchtop spills.
PPE: Don Safety Goggles, Lab Coat, and Nitrile Gloves (Double glove recommended).[1][2]
Containment: If solid, do not create dust. If liquid, dike the spill with absorbent pads.[1][2]
Cleanup:
Solid: Gently sweep using a brush and dustpan into a disposable bag.[1] Dampen a paper towel with water to pick up residual fine dust.[1]
Liquid: Cover with universal absorbent (vermiculite or spill pads).[1]
Disposal: Place all cleanup materials (pads, gloves, sweepings) into a clear plastic bag. Tie it off. Place that bag inside the Solid Hazardous Waste bin.
Decontamination: Wipe the surface with a mild detergent and water.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of brominated amino acid waste.
Regulatory Compliance (US EPA Focus)
RCRA Classification: This material is not specifically listed on the P-list or U-list.[1] However, if it is part of a spent solvent mixture (e.g., dissolved in Methylene Chloride), it falls under F001/F002 (Spent Halogenated Solvents) [1].[1][2]
Characteristic Waste: If disposed of as a pure solid, it must be evaluated for toxicity characteristics.[1][2] Due to the halogen content, the default industry standard is to treat it as Halogenated Hazardous Waste to ensure proper destruction [2].[1][2]
Drain Disposal:Strictly Prohibited. Do not discharge into sanitary sewers.[1] The amine group does not grant exemption from the prohibition on halogenated organics [3].[1]
References
United States Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.31 - Hazardous Wastes from Non-Specific Sources (F-Codes).[1][2] Available at: [Link][1][6]
University of Wisconsin-Madison EHS. Sanitary Sewer Disposal Guidelines for Chemical Waste. (General reference for amine/halogen prohibition). Available at: [Link]
Personal protective equipment for handling Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
This guide outlines the technical safety, operational handling, and disposal protocols for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (CAS: 99359-33-8).[1] It is designed for researchers utilizing this reagent in pe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical safety, operational handling, and disposal protocols for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (CAS: 99359-33-8).[1] It is designed for researchers utilizing this reagent in peptide synthesis, Suzuki-Miyaura cross-coupling, or medicinal chemistry applications.
This compound is a halogenated amino acid derivative.[1][3] While often classified as an irritant, the presence of the bromine moiety and the ester functionality dictates specific handling protocols to prevent sensitization and halogenated organic waste accumulation.
May cause respiratory irritation (Single Exposure).[1]
Acute Toxicity
H302
Harmful if swallowed (Precautionary classification based on structural analogs).[1]
Expert Insight: Amino acid esters often exhibit high static electricity properties as dry powders.[1] This increases the risk of particle dispersion during weighing, making inhalation (H335) the primary operational risk vector in a standard laboratory setting.
Personal Protective Equipment (PPE) Strategy
Effective protection requires a "Defense-in-Depth" approach.[1] Do not rely solely on one barrier.
A. Hand Protection (The Barrier Protocol)
Dry Solid Handling: Standard Nitrile gloves (minimum thickness 0.11 mm) are sufficient.[1]
Reasoning: The solid does not permeate nitrile rapidly.[1]
Solution Handling (DCM/DMF/DMSO):Double-gloving is mandatory.[1]
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if working with high concentrations in penetrating solvents like Dichloromethane (DCM).[1]
Causality: Halogenated amino acids are often dissolved in DCM or DMF for coupling reactions.[1] DCM permeates standard nitrile in <5 minutes, carrying the solute (the reagent) through to the skin.
B. Respiratory & Engineering Controls[4][5]
Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .[1]
Secondary Control (If Hood unavailable): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.[1]
Note: Dust masks (N95) are insufficient for long-term handling of fine chemical powders that may possess pharmacological activity.[1]
C. Eye & Body Protection[4][5][6][7][8][9]
Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are preferred over safety glasses to prevent contact with airborne fines (dust).
Body: Lab coat (100% cotton or Nomex) and closed-toed chemical-resistant shoes.[1]
Operational Handling Workflow
The following diagram illustrates the decision logic for safe handling, distinguishing between solid and solution phases.
Figure 1: Decision logic for handling Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate based on physical state.
Step-by-Step Handling Protocol
Phase 1: Preparation
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
Static Neutralization: If the powder appears "fly-away" (clinging to spatula), use an ionizing fan or anti-static gun.[1] This prevents loss of material and inhalation hazards.[1][4][5][6][7]
Prepare Waste Stream: Label a solid waste container specifically for "Halogenated Organic Solids."
Phase 2: Weighing & Transfer[1]
Tare Container: Place the receiving flask inside the hood before opening the reagent bottle.[1]
Transfer: Use a clean, dry spatula.[1] Do not pour directly from the bottle to avoid dust clouds.[1]
Decontamination: Wipe the spatula with a Kimwipe soaked in methanol inside the hood immediately after use.[1] Dispose of the wipe in solid hazardous waste.[1]
Phase 3: Solubilization (Critical Step)[1]
Solvent Choice: When dissolving in DCM (Dichloromethane), the solution becomes highly mobile.[1]
Protocol: Add solvent slowly to the solid.[1] Swirl gently.
Safety Check: If using a syringe to transfer the solution, ensure the needle is Luer-locked securely. Pressure buildup can cause the needle to detach, spraying the halogenated solution.
Do not use paper towels alone for halogenated solvents, as they may degrade or fail to contain vapors.[1]
Exposure Response[1][6][9]
Eye Contact: Flush immediately with water for 15 minutes.[1][8] Hold eyelids open. Seek medical attention (ophthalmologist).
Skin Contact: Wash with soap and water.[1][4][8][9] Do not use alcohol or acetone to clean skin; this increases permeability.[1]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal & Storage[5][6][10][12]
Storage
Temperature: Store at 2–8°C (Refrigerator).
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible, as amino acid esters can hydrolyze over time with moisture.[1]
Container: Tightly sealed glass vial with a PTFE-lined cap.[1]
Disposal
NEVER flush down the drain.[1] This compound contains bromine and must be treated as Halogenated Organic Waste .[1]
Solids: Dissolve in a combustible solvent (acetone/ethanol) and place in the Halogenated Waste stream.
Liquids: Pour into the Halogenated Organic Solvents container.
Destruction: The ultimate disposal method is high-temperature incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) gas generated during combustion.[1]
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride. Retrieved from [1]
Fisher Scientific. (2025).[1] Safety Data Sheet: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid (Analogous Handling). Retrieved from [1]
PubChem. (2025).[1][3] Compound Summary: 4-Bromo-L-phenylalanine.[1][2][3][10] National Library of Medicine.[1] Retrieved from
University of Illinois Urbana-Champaign. (n.d.).[1] Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [1]